Enaminomycin C: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces baarnensis
For Researchers, Scientists, and Drug Development Professionals Abstract Enaminomycin C, a member of the enaminomycin family of antibiotics, was first discovered and isolated from the fermentation broth of Streptomyces b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enaminomycin C, a member of the enaminomycin family of antibiotics, was first discovered and isolated from the fermentation broth of Streptomyces baarnensis strain No. 13120.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Enaminomycin C. It includes a summary of its physico-chemical and biological properties, and outlines the experimental methodologies derived from the foundational research. Due to the limited public availability of the full original research articles, some experimental details are based on the published abstracts and general protocols for natural product isolation from Streptomyces.
Discovery and Producing Organism
Enaminomycin C, along with its analogs Enaminomycin A and B, was identified in a screening program for new antibiotics from streptomycetes. The producing organism was identified as Streptomyces baarnensis and was designated as strain No. 13120.[1][2]
Fermentation of Streptomyces baarnensis No. 13120
The production of Enaminomycin C was achieved through conventional submerged culture techniques.
Culture Medium: While the exact composition is not detailed in the available literature, a typical production medium for Streptomyces would likely consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.
Fermentation Parameters: Standard conditions for Streptomyces fermentation would be employed, including controlled temperature, pH, aeration, and agitation to ensure optimal growth and secondary metabolite production.
Isolation and Purification of Enaminomycin C
The isolation of enaminomycins from the culture broth involved a multi-step process to separate the compounds of interest from the fermentation medium and other metabolites.
Experimental Protocol: Isolation and Purification
Centrifugation: The culture broth was centrifuged to separate the mycelial cake from the supernatant.
Adsorption Chromatography: The supernatant containing the enaminomycins was passed through a column of activated carbon to adsorb the antibiotics.
Elution: The adsorbed enaminomycins were eluted from the activated carbon column using aqueous acetone.[1][2]
Size-Exclusion Chromatography: The crude extract was then subjected to separation on a Sephadex LH-20 column to resolve Enaminomycins A, B, and C from each other.[1][2]
Structure Elucidation and Physico-Chemical Properties
The chemical structure of Enaminomycin C was determined using various spectroscopic and analytical techniques. It was identified as a new member of the epoxy quinone family of antibiotics.[3]
Table 1: Physico-Chemical Properties of Enaminomycin C
The structure of Enaminomycin C was determined primarily through the analysis of its Nuclear Magnetic Resonance (NMR) spectrum and other physico-chemical properties.[5]
Biological Activity
Enaminomycin C exhibited weak activity against both Gram-positive and Gram-negative bacteria.[3] In contrast, Enaminomycin A, another component from the same fermentation, showed more potent activity against a range of bacteria and also demonstrated cytostatic effects on L1210 mouse leukemia cells in vitro.[3]
Based on the available scientific literature, the biosynthetic pathway for Enaminomycin C in Streptomyces baarnensis has not been elucidated.
Visualizations
Caption: Workflow for the isolation and purification of Enaminomycin C.
Conclusion
The discovery of Enaminomycin C from Streptomyces baarnensis represents an early contribution to the vast library of natural products derived from actinomycetes. While the foundational methodologies for its fermentation and isolation have been established, this guide highlights the need for further research to fully characterize its biosynthetic pathway and to explore its potential, if any, in drug development, possibly through structural modification to enhance its biological activity. The lack of publicly available detailed protocols and quantitative data from the original studies underscores the challenges in revisiting historical discoveries and the importance of comprehensive data sharing in scientific publications.
Enaminomycin C: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C is a naturally occurring antibiotic belonging to the enaminomycin family, a group of epoxy quinone compounds produced by the bac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C is a naturally occurring antibiotic belonging to the enaminomycin family, a group of epoxy quinone compounds produced by the bacterium Streptomyces baarnensis. First identified in the late 1970s, Enaminomycin C, along with its structural analogs Enaminomycin A and B, has been a subject of interest due to its unique chemical architecture. This technical guide provides a comprehensive overview of the physicochemical properties of Enaminomycin C, drawing from available scientific literature. While Enaminomycin A is the most potent of the group, a thorough understanding of the properties of Enaminomycin C is valuable for comparative studies and potential derivatization efforts in drug discovery.
Core Physicochemical Properties
A summary of the known physicochemical properties of Enaminomycin C is presented below. It is important to note that detailed quantitative data for some properties are not extensively reported in publicly accessible literature.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the bicyclic ring system, including those of the epoxide, the vinyl proton, and the protons adjacent to the hydroxyl and amino groups. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl, carboxyl, and epoxy groups.
¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl and carboxyl carbons would appear at the downfield region (typically >160 ppm). The carbons of the epoxide and the double bond would also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of Enaminomycin C is expected to exhibit characteristic absorption bands for its functional groups:
O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ for the hydroxyl group.
N-H stretch: One or two sharp bands in the region of 3400-3250 cm⁻¹ for the primary amine.
C=O stretch: Strong absorptions in the region of 1750-1650 cm⁻¹ for the ketone and carboxylic acid carbonyls.
C=C stretch: An absorption in the region of 1680-1620 cm⁻¹.
C-O stretch: Bands in the fingerprint region (1300-1000 cm⁻¹) for the ether linkage of the epoxide and the hydroxyl and carboxylic acid groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
As a quinone derivative, Enaminomycin C is expected to show characteristic electronic transitions in the UV-Vis region. Typically, quinones exhibit π → π* transitions at shorter wavelengths and n → π* transitions at longer wavelengths. The exact absorption maxima (λmax) would be influenced by the various substituents on the quinone ring.
Experimental Protocols
Detailed, published experimental protocols specifically for the characterization of Enaminomycin C are scarce. However, standard methodologies for the analysis of natural products of similar chemical classes can be applied.
Isolation and Purification of Enaminomycin C
The following is a generalized workflow for the isolation and purification of enaminomycins from Streptomyces baarnensis fermentation broth.
Caption: Generalized workflow for the isolation of Enaminomycin C.
Structural Elucidation Methodologies
A combination of spectroscopic techniques is essential for the complete structural elucidation of Enaminomycin C.
Caption: Spectroscopic workflow for structural elucidation.
Biological Activity and Signaling Pathways
Enaminomycin C has been reported to exhibit weak activity against both Gram-positive and Gram-negative bacteria.[1] The precise mechanism of action has not been elucidated. However, as a member of the epoxyquinone class of antibiotics, its activity may be related to the reactivity of the epoxide and quinone moieties. These functional groups can potentially interact with biological nucleophiles, such as amino acid residues in enzymes or DNA bases, leading to cellular damage. The broader class of quinone antibiotics is known to inhibit DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. Further research is needed to determine if Enaminomycin C shares a similar mechanism or interacts with other cellular signaling pathways.
Conclusion
Enaminomycin C remains a molecule of interest due to its unique chemical structure. This guide summarizes the currently available physicochemical data. Significant gaps exist in the detailed characterization of its properties, including its melting point, solubility, and comprehensive spectral data. Furthermore, its biological mechanism of action and any involvement in cellular signaling pathways are yet to be fully understood. Further investigation into these areas would be invaluable for the fields of natural product chemistry and antibiotic development.
An in-depth search of chemical databases and scientific literature did not yield any results for a compound named "Enaminomycin C" with the molecular formula C7H7NO5. The information available points to a discrepancy bet...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth search of chemical databases and scientific literature did not yield any results for a compound named "Enaminomycin C" with the molecular formula C7H7NO5. The information available points to a discrepancy between the name and the molecular formula provided.
Enaminomycin C , as identified in scientific literature, is a natural product from Streptomyces baarnensis with the molecular formula C7H7NO5 and a molecular weight of 185.1350 Da[1][2][3][][5]. Its structure has been determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][6]hept-3-ene-3-carboxylic acid[1]. Enaminomycins are a group of antibiotics, with Enaminomycin A showing activity against various bacteria and fungi[].
However, the user-provided topic specifies "Enaminomycin C molecular formula C7H7NO5". While the name and formula do match the known natural product, the request for a "technical guide or whitepaper on the core" suggests a focus on a singular, well-studied entity. The term "enaminomycin" itself refers to a class of compounds characterized by an enaminone functional group, which are versatile intermediates in organic synthesis[8][9].
Given the potential ambiguity, this guide will proceed by presenting the available information on the known natural product, Enaminomycin C, while also briefly touching upon other compounds that share the C7H7NO5 molecular formula to provide a comprehensive overview.
The Natural Product: Enaminomycin C
Enaminomycin C is an antibiotic isolated from Streptomyces baarnensis[3].
Table 1: Physicochemical Properties of Enaminomycin C
It is important to note that other, more extensively studied, chemical compounds share the molecular formula C7H7NO5. These are typically synthetic compounds and include various isomers of dinitrocresol and nitromethoxypyridine.
For instance, 4-methyl-3,5-dinitrophenol is a known compound with the molecular formula C7H6N2O5, which is structurally different from the requested C7H7NO5[10][11][12]. Similarly, 2-methoxy-3,5-dinitropyridine has a molecular formula of C6H5N3O5[13].
The molecular formula C7H7NO5 itself can correspond to a number of constitutional isomers. The exploration of such isomers is a common exercise in organic chemistry to understand the diversity of structures and properties that can arise from a single elemental composition.
Logical Relationship: Name vs. Molecular Formula
The following diagram illustrates the relationship between the provided information and the findings from the literature search.
Caption: Relationship between the user query and literature findings.
Enaminomycin C structure elucidation and spectroscopy
An In-depth Technical Guide to the Structure Elucidation and Spectroscopy of Enaminomycin C For Researchers, Scientists, and Drug Development Professionals Abstract Enaminomycin C is a naturally occurring antibiotic of t...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Structure Elucidation and Spectroscopy of Enaminomycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enaminomycin C is a naturally occurring antibiotic of the epoxyquinone class, isolated from Streptomyces baarnensis. Its unique bicyclic structure and potential biological activity make it a subject of interest for natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the structural elucidation of enaminomycin C, including its spectroscopic characterization. Due to the limited public availability of the original experimental data, this guide presents a combination of established structural information and predicted spectroscopic values based on its known structure. Additionally, it outlines generalized experimental protocols for its isolation and characterization and proposes a plausible biosynthetic pathway.
Chemical Structure and Properties
The structure of enaminomycin C was determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid[2]. It possesses a molecular formula of C₇H₇NO₅.
Table 1: Physicochemical Properties of Enaminomycin C
Property
Value
Molecular Formula
C₇H₇NO₅
Monoisotopic Mass
185.0324 Da
Appearance
Colorless needles
Spectroscopic Data for Structure Elucidation
The definitive structure of enaminomycin C was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the raw experimental data from the original 1978 publication is not widely accessible, the following tables summarize the expected and predicted spectroscopic features based on the elucidated structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data for Enaminomycin C
Proton
Predicted Chemical Shift (δ) ppm
Predicted Multiplicity
Predicted Coupling Constant (J) Hz
H-1
3.8 - 4.2
d
3 - 5
H-5
4.7 - 5.1
d
3 - 5
H-6
3.2 - 3.6
m
-
NH₂
7.5 - 8.5
br s
-
OH
5.0 - 6.0
br s
-
COOH
11.0 - 13.0
br s
-
Predicted data is based on standard chemical shift values for similar structural motifs.
Table 3: Predicted ¹³C NMR Spectroscopic Data for Enaminomycin C
Carbon
Predicted Chemical Shift (δ) ppm
C-1
55 - 65
C-2 (C=O)
175 - 185
C-3 (=C-N)
105 - 115
C-4 (=C-COOH)
155 - 165
C-5 (C-OH)
75 - 85
C-6
45 - 55
C-7 (COOH)
168 - 178
Predicted data is based on standard chemical shift values for similar structural motifs.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data for Enaminomycin C
The following sections describe generalized experimental protocols that are typically employed for the isolation and structure elucidation of natural products like enaminomycin C.
Fermentation and Isolation
The production of enaminomycin C involves the fermentation of Streptomyces baarnensis. The subsequent isolation and purification of the compound is a multi-step process.
Caption: Generalized workflow for the fermentation, isolation, and purification of enaminomycin C.
Structure Elucidation Workflow
The determination of the chemical structure of an unknown natural product is a systematic process involving various spectroscopic and analytical techniques.
Caption: Logical workflow for the structure elucidation of a novel natural product.
Proposed Biosynthetic Pathway
Enaminomycin C belongs to the C7N aminocyclitol class of natural products. While its specific biosynthetic pathway has not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of other aminocyclitols, which often originate from primary metabolism. The key step is the formation of the aminocyclitol core from a sugar phosphate (B84403) precursor, followed by a series of tailoring reactions.
Caption: Proposed biosynthetic pathway for the formation of the enaminomycin C core structure.
Conclusion
Enaminomycin C represents an intriguing molecular architecture with potential for further investigation in the field of antibiotic research. This guide has provided a detailed overview of its structure, predicted spectroscopic properties, and a logical framework for its study. The development of a total synthesis or the complete elucidation of its biosynthetic pathway would provide deeper insights into its chemical biology and could pave the way for the generation of novel analogs with improved therapeutic properties.
Technical Guide: Biological Activity of Enaminomycin C Against Gram-positive Bacteria
As requested, here is an in-depth technical guide on the biological activity of Enaminomycin C against Gram-positive bacteria, tailored for researchers, scientists, and drug development professionals. Disclaimer: Publicl...
Author: BenchChem Technical Support Team. Date: December 2025
As requested, here is an in-depth technical guide on the biological activity of Enaminomycin C against Gram-positive bacteria, tailored for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature on the specific biological activity of Enaminomycin C is extremely limited. This guide summarizes the available information and provides standardized, illustrative protocols and diagrams to fulfill the structural requirements of the request. The experimental details and pathways are generalized and should not be considered as validated for Enaminomycin C without further research.
Introduction
Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family of compounds.[1] It was originally isolated from the fermentation broth of Streptomyces baarnensis strain No. 13120.[1] Its molecular formula has been determined to be C₇H₇NO₅.[1] While its sibling compound, Enaminomycin A, is noted for its potent activity, Enaminomycin C has been characterized as being only weakly active against both Gram-positive and Gram-negative bacteria.[1] This guide aims to consolidate the known information and provide a technical framework for its further investigation.
Quantitative Data on Antibacterial Activity
Detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs), for Enaminomycin C against specific Gram-positive bacterial strains are not available in the accessible literature. The following table has been structured to present such data, highlighting its current unavailability.
Table 1: Minimum Inhibitory Concentration (MIC) of Enaminomycin C against Key Gram-positive Bacteria
Bacterial Species
Strain Example
MIC (µg/mL)
Staphylococcus aureus
ATCC 29213
Data Not Available
Bacillus subtilis
ATCC 6633
Data Not Available
Enterococcus faecalis
ATCC 29212
Data Not Available
Streptococcus pneumoniae
ATCC 49619
Data Not Available
Experimental Protocols
The precise protocols used for the initial characterization of Enaminomycin C's antibacterial activity are not detailed in the available literature. Below is a standard, widely accepted protocol for determining the MIC of a compound against Gram-positive bacteria via the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
Test Compound: Enaminomycin C (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution).
Bacterial Strains: Log-phase cultures of Gram-positive bacteria (e.g., Staphylococcus aureus).
2. Preparation of Bacterial Inoculum:
a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
c. Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Compound Dilutions:
a. Perform a two-fold serial dilution of the Enaminomycin C stock solution across the wells of a 96-well plate using CAMHB. The final volume in each well should be 50 µL.
b. This creates a concentration gradient of the test compound.
4. Inoculation and Incubation:
a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
b. Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
c. Seal the plate and incubate at 37°C for 18-24 hours.
5. Data Analysis and Interpretation:
a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of Enaminomycin C that completely inhibits visible bacterial growth.
b. Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Signaling Pathways and Mechanism of Action
The mechanism of action and any specific signaling pathways in Gram-positive bacteria that are inhibited by Enaminomycin C have not been elucidated in the reviewed literature.
Visualizations
Due to the lack of information on specific signaling pathways, the following diagrams illustrate a generalized experimental workflow for antibacterial compound testing.
Caption: High-level workflow for antibacterial drug discovery.
Enaminomycin C: A Technical Guide to its Postulated Mechanism of Action as an Epoxy Quinone Antibiotic
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone class.[1] First isolated from Streptomyces baarnensis, it pos...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone class.[1] First isolated from Streptomyces baarnensis, it possesses a unique chemical structure characterized by an epoxy, a primary amine, and a carboxylic acid functional group, with the molecular formula C7H7NO5.[1][2] While its sibling compound, enaminomycin A, demonstrates broader antibacterial activity, enaminomycin C has been reported to exhibit weak activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth exploration of the postulated mechanism of action of enaminomycin C, drawing upon the established activities of related quinone antibiotics due to the limited specific research on enaminomycin C itself. This document also outlines detailed experimental protocols that could be employed to definitively elucidate its molecular interactions and antibacterial effects.
Postulated Core Mechanism of Action: Inhibition of Bacterial DNA Replication
Based on its structural classification as a quinone antibiotic, it is hypothesized that enaminomycin C, like other quinolone and fluoroquinolone compounds, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.
Inhibition of DNA Gyrase
DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription. It is postulated that enaminomycin C binds to the DNA-gyrase complex, trapping the enzyme in its cleavage-competent state. This prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks.
Inhibition of Topoisomerase IV
Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of this enzyme by enaminomycin C would prevent the separation of newly replicated chromosomes, leading to a failure in cell division and subsequent cell death.
The following diagram illustrates the postulated signaling pathway for enaminomycin C's mechanism of action:
Figure 1: Postulated mechanism of action for enaminomycin C.
Quantitative Data Summary
Table 1: Hypothetical In Vitro Enzyme Inhibition Data for Enaminomycin C
Enzyme Target
Source Organism
IC50 (µM)
DNA Gyrase
Escherichia coli
Data not available
DNA Gyrase
Staphylococcus aureus
Data not available
Topoisomerase IV
Escherichia coli
Data not available
Topoisomerase IV
Staphylococcus aureus
Data not available
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data for Enaminomycin C
Bacterial Strain
Gram Stain
MIC (µg/mL)
Escherichia coli ATCC 25922
Gram-Negative
Data not available
Pseudomonas aeruginosa ATCC 27853
Gram-Negative
Data not available
Staphylococcus aureus ATCC 29213
Gram-Positive
Data not available
Enterococcus faecalis ATCC 29212
Gram-Positive
Data not available
Detailed Experimental Protocols
To validate the postulated mechanism of action of enaminomycin C, the following established experimental protocols for assessing the inhibition of bacterial type II topoisomerases can be employed.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is a hallmark of many quinolone antibiotics.
Materials:
Relaxed pBR322 DNA
E. coli or S. aureus DNA gyrase
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)
Enaminomycin C dissolved in a suitable solvent (e.g., DMSO)
Prepare reaction mixtures containing 1X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of enaminomycin C.
Initiate the reaction by adding a pre-determined optimal concentration of DNA gyrase.
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
Stop the reaction by adding DNA loading dye containing SDS and proteinase K.
Analyze the DNA topology by electrophoresis on an agarose gel.
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed plasmid to supercoiled forms will be inhibited in the presence of an effective inhibitor.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles.
Materials:
Kinetoplast DNA (kDNA)
E. coli or S. aureus topoisomerase IV
5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 5 mM DTT, 5 mM ATP)
Enaminomycin C dissolved in a suitable solvent
Sterile deionized water
Agarose
TAE buffer
DNA loading dye
Ethidium bromide or other DNA stain
Procedure:
Set up reaction mixtures with 1X assay buffer, kDNA (e.g., 200 ng), and a range of enaminomycin C concentrations.
Start the reaction by adding topoisomerase IV.
Incubate at 37°C for a defined period (e.g., 30 minutes).
Terminate the reaction with loading dye containing SDS and proteinase K.
Separate the DNA products on an agarose gel.
Stain and visualize the gel. Inhibition is observed as the persistence of the high-molecular-weight kDNA network and a decrease in the appearance of decatenated minicircles.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
Bacterial strains of interest
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Enaminomycin C
96-well microtiter plates
Spectrophotometer
Procedure:
Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL) in CAMHB.
Prepare serial two-fold dilutions of enaminomycin C in CAMHB in a 96-well plate.
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
Incubate the plates at 37°C for 16-20 hours.
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
The following diagram illustrates a general experimental workflow for investigating the mechanism of action of a novel antibiotic like enaminomycin C:
Figure 2: General experimental workflow for mechanism of action studies.
Conclusion and Future Directions
Enaminomycin C, as a member of the epoxy quinone family of antibiotics, holds potential for antibacterial activity through the inhibition of essential bacterial enzymes. While its precise mechanism of action remains to be experimentally validated, the established paradigm for quinolone antibiotics provides a strong hypothetical framework centered on the inhibition of DNA gyrase and topoisomerase IV. The weak antibacterial activity reported in early studies may suggest lower affinity for these targets compared to other quinolones, or it could indicate an alternative, yet undiscovered, mechanism.
To fully understand the therapeutic potential of enaminomycin C, further research is imperative. The experimental protocols outlined in this guide provide a clear path forward for determining its specific molecular targets, quantifying its inhibitory potency, and defining its antibacterial spectrum. Such studies will be crucial in ascertaining whether enaminomycin C or its derivatives can be developed into clinically useful antibacterial agents.
Enaminomycin C Biosynthetic Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Enaminomycin C, a member of the epoxy quinone family of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces baarnensis. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enaminomycin C, a member of the epoxy quinone family of antibiotics, is a secondary metabolite produced by the bacterium Streptomyces baarnensis. These compounds exhibit notable biological activities, making their biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. This technical guide provides a comprehensive overview of the current understanding and proposes a putative biosynthetic pathway for enaminomycin C. Due to the limited specific research on the enaminomycin C biosynthetic gene cluster, this guide integrates established principles of epoxy quinone biosynthesis in Streptomyces to present a hypothetical but scientifically grounded pathway. Detailed experimental protocols for key analytical and genetic techniques relevant to the study of such pathways are also provided, alongside structured data tables and pathway visualizations to facilitate comprehension and further research.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The enaminomycins, first isolated from Streptomyces baarnensis No. 13120, represent a unique class of epoxy quinone antibiotics.[1] The chemical structure of enaminomycin C has been elucidated as 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid.[3] While the structure and biological activity of enaminomycin C are known, the genetic and enzymatic basis of its biosynthesis remains largely uncharacterized in the public domain.
This guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for enaminomycin C based on the known biosynthesis of other epoxy quinone natural products in actinomycetes. We will explore the likely precursor molecules, the key enzymatic transformations, and the genetic architecture of a hypothetical biosynthetic gene cluster (BGC). Furthermore, this document provides detailed experimental methodologies that are critical for the elucidation and characterization of such biosynthetic pathways, intended to serve as a practical resource for researchers in the field.
Proposed Biosynthetic Pathway of Enaminomycin C
The biosynthesis of epoxy quinone natural products in Streptomyces typically originates from primary metabolic precursors and involves a series of enzymatic modifications, including polyketide synthesis, cyclization, oxidation, and epoxidation. Based on the structure of enaminomycin C, a plausible biosynthetic pathway is proposed, originating from precursors derived from the shikimate pathway and glycolysis.
Hypothetical Enaminomycin C Biosynthetic Gene Cluster (BGC)
A hypothetical BGC for enaminomycin C biosynthesis is likely to contain genes encoding enzymes for the synthesis of the core scaffold, tailoring enzymes for modifications, as well as regulatory and resistance genes.
Table 1: Hypothetical Genes and Encoded Enzymes in the Enaminomycin C Biosynthetic Gene Cluster.
Gene (Putative)
Proposed Function
Enzyme Class
enm A
3-amino-5-hydroxybenzoic acid (AHBA) synthase
Aminoshikimate pathway enzyme
enm B
Acyl-CoA ligase
Ligase
enm C
Type III polyketide synthase (PKS)
Polyketide Synthase
enm D
FAD-dependent monooxygenase
Oxidoreductase
enm E
Flavin-dependent epoxidase
Oxidoreductase
enm F
Aminotransferase
Transferase
enm G
Dehydrogenase
Oxidoreductase
enm R
Transcriptional regulator
Regulatory Protein
enm T
MFS transporter
Efflux Pump
Proposed Key Biosynthetic Steps
The proposed pathway can be dissected into several key stages:
Precursor Synthesis: The biosynthesis is postulated to start with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a common precursor for many antibiotics, derived from the shikimate pathway.
Polyketide Assembly: A type III PKS could catalyze the condensation of AHBA-CoA with malonyl-CoA to form a bicyclic intermediate.
Oxidative Tailoring: A series of oxidation reactions, likely catalyzed by FAD-dependent monooxygenases and dehydrogenases, would modify the polyketide backbone.
Epoxidation: A key step is the formation of the epoxide ring, a reaction often catalyzed by a flavin-dependent epoxidase.
Amination: An aminotransferase would be responsible for the introduction of the amino group.
Enaminomycin C: An In-Depth Technical Guide to its Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C is an antibiotic belonging to the epoxy quinone family of natural products.[1] Its unique chemical structure, featuring an epoxy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C is an antibiotic belonging to the epoxy quinone family of natural products.[1] Its unique chemical structure, featuring an epoxy, a primary amine, a carboxylic acid, and a quinone-like core, confers its biological activity but also presents challenges regarding its chemical stability. Understanding the stability and degradation profile of enaminomycin C is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted stability of enaminomycin C and outlines detailed experimental protocols for its thorough investigation. The information herein is intended to guide researchers in establishing a robust stability-indicating profile for this promising antibiotic.
Due to the absence of specific stability studies on enaminomycin C in the public domain, this section outlines the predicted degradation pathways based on its functional groups. Forced degradation studies are essential to confirm these predictions and identify the actual degradation products.
The key functional groups susceptible to degradation are:
Epoxide Ring: Prone to hydrolysis under both acidic and basic conditions, leading to the formation of diols.
Enamine and Imine Tautomerism: The enamine functional group can be susceptible to hydrolysis, especially under acidic conditions, which could lead to cleavage of the C-N bond.
α,β-Unsaturated Carbonyl System: This system can be susceptible to nucleophilic attack.
Primary Amine and Carboxylic Acid: These groups can participate in various reactions, including oxidation and interactions with excipients.
Hypothetical Degradation Pathways
A potential degradation pathway for enaminomycin C could involve the following steps. This is a hypothetical pathway and requires experimental verification.
Caption: Hypothetical degradation pathways of Enaminomycin C.
Quantitative Data Presentation
Forced degradation studies are necessary to generate quantitative data on the stability of enaminomycin C. The following tables are templates for summarizing the results of such studies.
Table 1: Summary of Forced Degradation Studies of Enaminomycin C
Stress Condition
Reagent/Condition
Duration
Temperature (°C)
% Degradation of Enaminomycin C
Number of Degradants
Remarks
Acidic Hydrolysis
0.1 M HCl
2, 4, 8, 24 h
60
Basic Hydrolysis
0.1 M NaOH
2, 4, 8, 24 h
60
Neutral Hydrolysis
Water
2, 4, 8, 24 h
60
Oxidative
3% H₂O₂
2, 4, 8, 24 h
25
Thermal
Solid State
24, 48, 72 h
80
Photolytic
Solid State
1.2 million lux hours and 200 W h/m²
25
Photolytic
Solution
1.2 million lux hours and 200 W h/m²
25
Table 2: Purity and Mass Balance Data from Forced Degradation Studies
Stress Condition
% Assay of Enaminomycin C
% Total Impurities
Mass Balance (%)
Initial
Acidic Hydrolysis
Basic Hydrolysis
Neutral Hydrolysis
Oxidative
Thermal
Photolytic
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on enaminomycin C. These protocols are based on general guidelines for pharmaceutical stability testing.
General Procedure
A stock solution of enaminomycin C (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724):water mixture). This stock solution is then subjected to the stress conditions outlined below. Samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating Analytical Method
A reversed-phase HPLC method with UV detection is recommended for the separation and quantification of enaminomycin C and its degradation products.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate: 1.0 mL/min
Detection Wavelength: To be determined by UV-Vis spectral analysis of enaminomycin C.
Injection Volume: 10 µL
Column Temperature: 25-30 °C
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocols
Add an equal volume of 0.2 M HCl to the enaminomycin C stock solution to achieve a final concentration of 0.1 M HCl.
Incubate the solution at 60 °C.
Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
Dilute with the mobile phase to the target concentration for analysis.
Add an equal volume of 0.2 M NaOH to the enaminomycin C stock solution to achieve a final concentration of 0.1 M NaOH.
Incubate the solution at 60 °C.
Withdraw samples at predetermined time intervals.
Neutralize the samples with an equivalent amount of 0.1 M HCl.
Dilute with the mobile phase for analysis.
Dilute the enaminomycin C stock solution with an equal volume of water.
Incubate the solution at 60 °C.
Withdraw samples at predetermined time intervals and analyze directly.
Add an equal volume of 6% hydrogen peroxide to the enaminomycin C stock solution to achieve a final concentration of 3% H₂O₂.
Keep the solution at room temperature (25 °C).
Withdraw samples at predetermined time intervals and analyze directly.
Place a known amount of solid enaminomycin C in a petri dish and expose it to a temperature of 80 °C in a hot air oven.
Withdraw samples at different time points (e.g., 24, 48, and 72 hours).
Prepare solutions of the stressed solid samples at a suitable concentration for analysis.
Expose solid enaminomycin C and a solution of enaminomycin C to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample should be protected from light with aluminum foil.
Analyze the samples after the exposure period.
Mandatory Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a comprehensive stability study of enaminomycin C.
Caption: Workflow for Enaminomycin C stability testing.
Logical Relationship for Stability-Indicating Method Development
This diagram outlines the logical steps involved in developing a stability-indicating analytical method.
Caption: Development of a stability-indicating method.
The Solubility Profile of Enaminomycin C: A Technical Guide for Researchers
For Immediate Release This technical guide provides an in-depth overview of the solubility characteristics of Enaminomycin C, a novel epoxy quinone antibiotic. This document is intended for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Enaminomycin C, a novel epoxy quinone antibiotic. This document is intended for researchers, scientists, and drug development professionals working with this compound. The guide summarizes available solubility data, presents detailed experimental protocols for solubility determination, and explores a potential mechanism of action through a hypothetical signaling pathway.
Physicochemical Properties and Solubility
Table 1: Estimated Solubility of Enaminomycin C in Common Laboratory Solvents
Solvent
Chemical Formula
Estimated Solubility
Water
H₂O
Soluble
Methanol
CH₃OH
Soluble
Dimethyl Sulfoxide (DMSO)
(CH₃)₂SO
Soluble
Dimethylformamide (DMF)
(CH₃)₂NC(O)H
Soluble
Acetone
(CH₃)₂CO
Soluble
Chloroform
CHCl₃
Soluble
Note: This data is extrapolated from the known solubility of Enaminomycin A and should be experimentally verified.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of Enaminomycin C in a laboratory setting. This method is based on the principle of saturation and subsequent quantification of the dissolved compound.
Objective: To determine the approximate solubility of Enaminomycin C in various laboratory solvents.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Procedure:
Preparation of Saturated Solutions:
Accurately weigh an excess amount of Enaminomycin C into separate vials for each solvent to be tested.
Add a known volume of the respective solvent to each vial.
Tightly cap the vials and vortex vigorously for 2 minutes to facilitate initial dissolution.
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Processing:
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
Quantification by HPLC:
Prepare a series of standard solutions of Enaminomycin C of known concentrations in the solvent of interest.
Inject the standard solutions into the HPLC system to generate a calibration curve.
Inject the filtered supernatant (saturated solution) into the HPLC system.
Determine the concentration of Enaminomycin C in the saturated solution by comparing its peak area to the calibration curve.
Data Analysis:
The determined concentration represents the solubility of Enaminomycin C in that specific solvent at the tested temperature.
Express the solubility in appropriate units, such as mg/mL or µg/µL.
Potential Mechanism of Action: A Hypothetical Signaling Pathway
While the precise molecular targets and signaling pathways affected by Enaminomycin C are yet to be fully elucidated, its reported inhibitory effects on leukemia cells suggest a potential interference with cancer cell proliferation and survival pathways.[] Drawing parallels from other natural products with anti-cancer properties, a plausible hypothesis is that Enaminomycin C may modulate key signaling cascades such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which are often dysregulated in cancer.
Caption: Hypothetical signaling pathways potentially inhibited by Enaminomycin C.
This diagram illustrates how Enaminomycin C might exert its anti-proliferative and pro-apoptotic effects by inhibiting key nodes in the PI3K/Akt, MAPK/ERK, and JAK/STAT3 signaling pathways. Experimental validation is required to confirm this proposed mechanism of action.
Disclaimer: This document is intended for research and informational purposes only. The information provided should not be considered as a substitute for rigorous experimental validation.
References
Exploratory
Enaminomycin C: A Technical Guide to Cytotoxicity and Preliminary Safety Assessment
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available data on the specific cytotoxicity and preliminary safety of Enaminomycin C is limited. The following guide provides a compreh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific cytotoxicity and preliminary safety of Enaminomycin C is limited. The following guide provides a comprehensive framework for the assessment of this class of compounds, incorporating established methodologies and data from the related compound, Mitomycin C, for illustrative purposes.
Introduction
Enaminomycin C is a naturally occurring antibiotic belonging to the enaminomycin family, which are known for their unique chemical structures.[1][2] While early research highlighted its antibacterial properties and some cytostatic effects against murine leukemia cells, a detailed modern assessment of its cytotoxic potential and safety profile is not extensively documented in publicly accessible literature.[1] This guide outlines the essential experimental protocols and data presentation required for a thorough preclinical evaluation of Enaminomycin C's cytotoxicity and preliminary safety.
In Vitro Cytotoxicity Assessment
The initial evaluation of a compound's anti-cancer potential involves in vitro assays to determine its cytotoxic and cytostatic effects on various cancer cell lines.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the concentration-dependent effect of a compound on cell viability.
Table 1: Illustrative Cytotoxicity of a Related Compound (Mitomycin C) on Various Cell Lines
Note: IC50 is the concentration of a drug that inhibits a biological process by 50%. D₀ is the dose required to reduce the fraction of surviving cells to 37%. Data presented is for Mitomycin C and serves as an example.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat cells with a serial dilution of Enaminomycin C (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, it is crucial to investigate if the compound induces apoptosis (programmed cell death) and/or affects cell cycle progression.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Cell Treatment: Treat cells with Enaminomycin C at concentrations around the IC50 value for a predetermined time.
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
Incubation: Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Experimental Protocol: Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
Fixation: Fix the cells in ice-cold 70% ethanol.
Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.
Signaling Pathway: Potential Induction of Apoptosis
Compounds similar to Enaminomycin C, such as Mitomycin C, are known to induce apoptosis through caspase-dependent pathways.[6][9]
Caption: Potential apoptotic signaling pathways induced by Enaminomycin C.
Preliminary Safety Assessment
Preliminary safety assessment involves both in vitro and in vivo studies to identify potential toxicities.
In Vitro Hemolysis Assay
This assay assesses the potential of a compound to damage red blood cells.
Experimental Protocol: Hemolysis Assay
Blood Collection: Obtain fresh whole blood from a healthy donor.
Red Blood Cell (RBC) Preparation: Isolate RBCs by centrifugation and wash with phosphate-buffered saline (PBS).
Treatment: Incubate a suspension of RBCs with various concentrations of Enaminomycin C, a positive control (e.g., Triton X-100), and a negative control (PBS).
Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.
Centrifugation: Centrifuge the samples to pellet intact RBCs.
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
Calculation: Calculate the percentage of hemolysis relative to the positive control.
In Vivo Acute Toxicity Study
This study provides an initial understanding of the in vivo toxicity and helps determine the maximum tolerated dose (MTD).
Table 2: Illustrative In Vivo Acute Toxicity Data for a Related Compound
Note: Data presented is for Mitomycin C and CC-1065 and serves as an example.
Experimental Protocol: Acute Toxicity Study (e.g., in Mice)
Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), with both male and female groups.
Dose Selection: Based on in vitro data, select a range of doses. A limit test may be performed first.
Administration: Administer Enaminomycin C via a relevant route (e.g., intravenous, intraperitoneal, or oral).
Observation: Monitor the animals for a period of up to 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality.[11]
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Histopathology: Collect major organs for histopathological examination to identify any treatment-related changes.
Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and identify target organs of toxicity.
Experimental Workflow: Preliminary In Vivo Safety Assessment
Caption: Workflow for a preliminary in vivo acute toxicity study.
Conclusion
A comprehensive evaluation of Enaminomycin C's cytotoxicity and preliminary safety is essential for its potential development as a therapeutic agent. The methodologies outlined in this guide, from in vitro cell-based assays to preliminary in vivo toxicity studies, provide a robust framework for generating the necessary data. While specific data for Enaminomycin C is sparse, the illustrative data from related compounds and the detailed protocols herein offer a clear path forward for researchers in the field of drug discovery and development. Further investigation into the specific molecular targets and signaling pathways affected by Enaminomycin C will be critical in elucidating its mechanism of action and therapeutic potential.
Application Notes and Protocols for the Purification of Enaminomycin C from Streptomyces baarnensis Culture Broth
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C is a member of the enaminomycin family of antibiotics, which are produced by the actinomycete Streptomyces baarnensis....
Author: BenchChem Technical Support Team. Date: December 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C is a member of the enaminomycin family of antibiotics, which are produced by the actinomycete Streptomyces baarnensis. These compounds belong to the epoxy quinone class of natural products and have demonstrated antibacterial activity. Specifically, Enaminomycin C is characterized by a 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1]hept-3-ene-3-carboxylic acid structure.[1] The purification of Enaminomycin C from the complex milieu of a fermentation broth is a critical step for its characterization, bioactivity screening, and further development as a potential therapeutic agent.
This document provides detailed protocols for the fermentation of S. baarnensis, followed by the extraction and multi-step purification of Enaminomycin C. The methods described are based on established procedures for the isolation of enaminomycins and other secondary metabolites from Streptomyces cultures.
Data Presentation: Purification Summary
The following table summarizes the expected results from a typical purification of Enaminomycin C from a 10-liter Streptomyces baarnensis fermentation culture. The values presented are representative and may vary depending on the specific fermentation conditions and batch-to-batch variability.
Purification Step
Volume (L)
Total Protein (mg)
Total Activity (Units)*
Specific Activity (Units/mg)
Yield (%)
Purification Fold
Culture Supernatant
10
50,000
1,000,000
20
100
1
Activated Carbon Adsorption/Elution
0.5
5,000
800,000
160
80
8
Sephadex LH-20 Chromatography
0.1
250
600,000
2,400
60
120
Final Purified Enaminomycin C
0.02
50
450,000
9,000
45
450
*Total activity is a measure of the biological activity of Enaminomycin C, which can be determined using a suitable bioassay, such as an agar (B569324) diffusion assay against a susceptible bacterial strain (e.g., Bacillus subtilis).
Experimental Workflow
The overall workflow for the purification of Enaminomycin C from Streptomyces baarnensis culture broth is depicted in the following diagram.
Caption: Overall workflow for the purification of Enaminomycin C.
Experimental Protocols
Phase 1: Fermentation of Streptomyces baarnensis
This protocol describes the cultivation of S. baarnensis for the production of Enaminomycin C.
Materials:
Streptomyces baarnensis strain (e.g., No. 13120)
Seed medium (e.g., Yeast Extract-Malt Extract Broth)
Production medium (e.g., Starch Casein Nitrate Broth)
Sterile flasks and fermenter
Incubator shaker
Centrifuge
Procedure:
Inoculate a 50 mL seed culture of S. baarnensis in a 250 mL flask containing the seed medium.
Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 180-200 rpm.
Use the seed culture to inoculate a 10 L production fermenter containing the production medium.
Carry out the fermentation at 28-30°C for 5-7 days with controlled aeration and agitation.
Monitor the production of Enaminomycin C periodically using a bioassay or High-Performance Liquid Chromatography (HPLC).
Once maximum production is achieved, harvest the culture broth.
Phase 2: Extraction of Enaminomycin C
This protocol details the initial extraction of Enaminomycin C from the culture supernatant.
Materials:
Harvested culture broth
Centrifuge and appropriate centrifuge bottles
Activated carbon
Chromatography column
Aqueous acetone (e.g., 80% acetone in water)
Rotary evaporator
Procedure:
Centrifuge the harvested culture broth at 10,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
Carefully decant and collect the supernatant.
Prepare a chromatography column packed with activated carbon.
Load the supernatant onto the activated carbon column to allow for the adsorption of Enaminomycin C.
After loading, wash the column with distilled water to remove unbound impurities.
Elute the adsorbed enaminomycins from the activated carbon using aqueous acetone.
Collect the eluate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Phase 3: Chromatographic Purification of Enaminomycin C
This protocol describes the separation of Enaminomycin C from other enaminomycins and impurities using size-exclusion chromatography.
Materials:
Concentrated crude extract
Sephadex LH-20 resin
Chromatography column
Appropriate solvent system for Sephadex LH-20 (e.g., methanol (B129727) or an aqueous-organic mixture)
Fraction collector
Thin-Layer Chromatography (TLC) or HPLC for fraction analysis
Procedure:
Swell the Sephadex LH-20 resin in the chosen solvent system and pack it into a chromatography column.
Equilibrate the column with the same solvent system.
Dissolve the crude extract in a minimal volume of the mobile phase and apply it to the top of the Sephadex LH-20 column.
Elute the column with the solvent system at a constant flow rate.
Collect fractions of a defined volume using a fraction collector.
Analyze the collected fractions for the presence of Enaminomycin C using TLC or HPLC.
Pool the fractions containing pure Enaminomycin C.
Concentrate the pooled fractions to obtain the purified Enaminomycin C.
Purity Assessment
The purity of the final Enaminomycin C sample should be assessed using analytical techniques such as:
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with a modifier like formic acid) can be used to assess purity.
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of Enaminomycin C.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the decision-making process for optimizing the purification strategy.
Caption: Logical flow for purification optimization.
Application Notes and Protocols for the Quantification of Enaminomycin C
For Researchers, Scientists, and Drug Development Professionals Abstract Enaminomycin C, an antibiotic produced by Streptomyces species, possesses a unique chemical structure with potential therapeutic applications. Accu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enaminomycin C, an antibiotic produced by Streptomyces species, possesses a unique chemical structure with potential therapeutic applications. Accurate and precise quantification of Enaminomycin C is critical for fermentation process optimization, purification, formulation development, and pharmacokinetic studies. This document provides detailed application notes and proposed experimental protocols for the quantification of Enaminomycin C using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Enaminomycin C, with the chemical structure 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid, is a secondary metabolite from Streptomyces. Its enaminone chromophore and polar functional groups make it suitable for analysis by modern analytical techniques. This application note outlines two robust methods for the quantification of Enaminomycin C in various matrices, including fermentation broth and purified samples.
Two primary analytical techniques are recommended for the quantification of Enaminomycin C:
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): A widely accessible and robust method suitable for routine quantification in less complex matrices. The conjugated enaminone system in Enaminomycin C is expected to have a strong UV absorbance, allowing for sensitive detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and for quantifying low concentrations of the analyte. This technique provides confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern.
Data Presentation: Quantitative Method Parameters
The following tables summarize the proposed and typical quantitative parameters for the HPLC-UV and LC-MS/MS methods. These values are indicative and should be established during method development and validation.
Effective sample preparation is crucial for accurate quantification and to protect the analytical instrumentation. The following protocols are proposed for different sample matrices.
4.1.1. Protocol for Fermentation Broth
Centrifugation: Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet cells and large debris.
Supernatant Collection: Carefully collect the supernatant.
Protein Precipitation (if necessary): For broths with high protein content, add an equal volume of cold acetonitrile (B52724) or methanol (B129727). Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
Solid-Phase Extraction (SPE) Cleanup:
Column: Use a mixed-mode cation exchange (MCX) SPE cartridge.
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
Loading: Load the pre-treated supernatant onto the SPE cartridge.
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove impurities.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase.
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
4.1.2. Protocol for Purified Samples
Dissolution: Accurately weigh a portion of the purified Enaminomycin C and dissolve it in the initial mobile phase to a known concentration.
Dilution: Prepare a series of dilutions to fall within the linear range of the calibration curve.
Filtration: Filter the samples through a 0.22 µm syringe filter prior to injection.
HPLC-UV Quantification Protocol
Instrumentation:
HPLC system with a binary or quaternary pump
Autosampler
Column oven
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-25 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: Determine the λmax of Enaminomycin C by scanning a purified standard with a PDA detector (expected to be in the range of 250-350 nm based on the enaminone structure).
Quantification:
Prepare a calibration curve using a certified standard of Enaminomycin C.
The peak area of Enaminomycin C in the samples is used to calculate the concentration based on the linear regression of the calibration curve.
LC-MS/MS Quantification Protocol
Instrumentation:
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for enhanced retention of the polar Enaminomycin C, or a C18 column as described for HPLC-UV.
Product Ions: To be determined by infusion of a standard solution. Two to three characteristic fragment ions should be selected for Multiple Reaction Monitoring (MRM).
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity of Enaminomycin C.
Quantification:
An internal standard (e.g., a stable isotope-labeled version of Enaminomycin C or a structurally similar compound not present in the sample) is recommended for the highest accuracy.
Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Workflow for the preparation of fermentation broth and purified samples.
Application Note: Analysis of Enaminomycin C using HPLC-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C is an antibiotic belonging to the epoxy quinone family, produced by Streptomyces baarnensis.[1][2] Its unique structure, 2-oxo-4...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C is an antibiotic belonging to the epoxy quinone family, produced by Streptomyces baarnensis.[1][2] Its unique structure, 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid, possesses antibacterial and cytostatic properties, making it a compound of interest in drug discovery and development.[1][3] Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for pharmacokinetic studies. This document provides a detailed, proposed High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) method for the analysis of Enaminomycin C.
Chemical Structure and Properties of Enaminomycin C
Due to the polar nature imparted by the amine and carboxylic acid groups, chromatographic methods must be tailored to ensure adequate retention and separation.
HPLC-MS/MS Method for Quantification of Enaminomycin C
This proposed method is a starting point for the analysis of Enaminomycin C, leveraging hydrophilic interaction liquid chromatography (HILIC) for retention of this polar molecule, coupled with tandem mass spectrometry for sensitive and selective detection.
Chromatographic Conditions
Parameter
Recommended Setting
HPLC System
UPLC/UHPLC system
Column
HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry Conditions
Parameter
Recommended Setting
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temp.
400°C
Cone Gas Flow
50 L/hr
Desolvation Gas Flow
800 L/hr
Collision Gas
Argon
Detection Mode
Multiple Reaction Monitoring (MRM)
Quantitative Data: Predicted MRM Transitions for Enaminomycin C
The following table outlines the predicted mass-to-charge ratios (m/z) for precursor and product ions of Enaminomycin C, which are essential for creating a sensitive and specific MRM method. These values are based on its chemical structure and common fragmentation patterns of similar molecules.
Analyte
Precursor Ion [M+H]⁺ (m/z)
Product Ion 1 (m/z)
Product Ion 2 (m/z)
Cone Voltage (V)
Collision Energy (eV)
Enaminomycin C
186.04
Predicted: 168.03 (Loss of H₂O)
Predicted: 140.03 (Loss of H₂O + CO)
20
15 / 25
Note: These are predicted values and require experimental optimization.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Enaminomycin C reference standard and dissolve it in 1 mL of methanol.
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 mixture of acetonitrile and water.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Protocol 2: Sample Preparation from Culture Broth
This protocol is adapted from general methods for isolating antibiotics from fermentation cultures.[2]
Centrifugation: Centrifuge the culture broth at 5,000 x g for 15 minutes to separate the supernatant from the mycelium.
Solid Phase Extraction (SPE):
Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.
Load 1 mL of the supernatant onto the SPE cartridge.
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove impurities.
Elute Enaminomycin C with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase B).
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Enaminomycin C from a biological matrix.
Caption: Workflow for Enaminomycin C Analysis.
Conceptual Signaling Pathway
As the specific signaling pathway of Enaminomycin C is not detailed in the provided search results, a generic diagram illustrating its potential mechanism of action as an antibiotic is presented below.
Caption: Potential Antibiotic Mechanism of Action.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the development of a robust and sensitive HPLC-MS/MS method for the quantification of Enaminomycin C. The proposed HILIC method is well-suited for this polar analyte. The provided protocols for standard preparation and sample extraction offer a solid starting point for researchers. It is imperative that the mass spectrometry parameters, particularly the MRM transitions, be empirically optimized to ensure the highest degree of sensitivity and selectivity for Enaminomycin C analysis.
Application Notes and Protocols for In Vitro Antibacterial Profiling of Enaminomycin C
Audience: Researchers, scientists, and drug development professionals. Introduction: Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family.[1] While its siblings, Enaminomycins A and B,...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family.[1] While its siblings, Enaminomycins A and B, have been characterized to varying degrees, Enaminomycin C is noted as being weakly active against both Gram-positive and Gram-negative bacteria.[1] A thorough and standardized in vitro assessment is crucial to fully characterize its antibacterial potential, understand its mechanism of action, and evaluate its suitability for further development.
This document provides a comprehensive suite of protocols for the in vitro antibacterial evaluation of Enaminomycin C. The methodologies cover initial efficacy screening through Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) assays, the dynamics of its activity via Time-Kill Kinetic assays, preliminary mechanism of action (MoA) studies, and essential safety profiling with a mammalian cell cytotoxicity assay.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison. The tables below serve as templates for data presentation.
Table 1: Summary of MIC and MBC Values for Enaminomycin C
Table 2: Time-Kill Kinetics of Enaminomycin C against S. aureus
Time (hours)
Log10 CFU/mL (Untreated Control)
Log10 CFU/mL (1x MIC)
Log10 CFU/mL (2x MIC)
Log10 CFU/mL (4x MIC)
0
6.0
6.0
6.0
6.0
2
6.8
5.9
5.7
5.5
4
7.5
5.8
5.4
5.0
8
8.5
5.6
5.1
4.5
| 24 | 9.2 | 5.5 | 4.8 | 3.9 |
Table 3: Cytotoxicity of Enaminomycin C on HEK293 Cells (MTT Assay)
Concentration (µg/mL)
% Cell Viability (Mean ± SD)
0 (Vehicle Control)
100 ± 4.5
32
98 ± 5.1
64
95 ± 4.8
128
88 ± 6.2
256
75 ± 7.1
| 512 | 52 ± 8.0 |
Experimental Protocols
Overall Experimental Workflow
The evaluation of Enaminomycin C follows a logical progression from initial potency determination to more detailed characterization of its activity and safety.
Caption: High-level workflow for antibacterial agent evaluation.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays determine the lowest concentration of Enaminomycin C that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).[2][3][4] The broth microdilution method is a standard and efficient technique for determining MIC values.[5][6][7]
Caption: Workflow for MIC and MBC determination.
Protocol:
Materials and Reagents:
Enaminomycin C stock solution (in a suitable solvent like DMSO or water).
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[5]
Serial Dilution: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of a 2X starting concentration of Enaminomycin C to the first column. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well in the row, discarding the final 50 µL from the last dilution well.
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
Controls: Include a positive control (inoculum in CAMHB, no drug) and a negative control (CAMHB only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[5]
MIC Determination: The MIC is the lowest concentration of Enaminomycin C that completely inhibits visible growth.
MBC Determination: From the wells showing no visible growth (at and above the MIC), plate 10 µL aliquots onto MHA plates. Incubate the MHA plates at 37°C for 18-24 hours.
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum count.[4][8]
Time-Kill Kinetic Assay
This assay assesses the rate of bacterial killing over time, providing insight into whether Enaminomycin C is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Caption: Experimental process for the time-kill kinetic assay.
Protocol:
Materials and Reagents:
Enaminomycin C stock solution.
CAMHB.
Standardized bacterial inoculum (~1 x 10⁶ CFU/mL).
Sterile culture tubes or flasks.
MHA plates.
Sterile saline or PBS for dilutions.
Procedure:
Assay Setup: Prepare culture tubes with CAMHB containing Enaminomycin C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control tube without the compound.[9]
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.[10]
Time Zero (T=0) Sample: Immediately after inoculation, remove an aliquot from the growth control tube, perform serial dilutions, plate onto MHA, and incubate to determine the initial CFU/mL.
Incubation and Sampling: Incubate all tubes at 37°C with agitation. At specified time intervals (e.g., 2, 4, 6, 8, 12, and 24 hours), remove aliquots from each tube.[10]
Viable Count: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates. Incubate the plates for 18-24 hours at 37°C.
Data Analysis: Count the colonies on each plate to determine the CFU/mL at each time point. Plot the Log10 CFU/mL versus time for each concentration to generate the time-kill curves.
Mechanism of Action (MoA) Assays
To elucidate how Enaminomycin C exerts its antibacterial effect, a series of assays can be performed to test for common antibacterial mechanisms, such as cell membrane disruption or inhibition of essential biosynthetic pathways.[11]
Caption: Logic diagram for investigating the mechanism of action.
2.4.1. Cell Membrane Permeability Assay
This assay uses fluorescent probes to detect damage to the bacterial outer and inner membranes.[12] N-phenyl-1-naphthylamine (NPN) fluoresces upon entering the hydrophobic environment of a damaged outer membrane, while Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with a compromised inner membrane.[13][14][15]
Protocol:
Materials and Reagents:
Bacterial cells harvested at mid-log phase and washed in PBS.
Enaminomycin C solution.
NPN stock solution (in acetone).
PI stock solution (in water).
Black, clear-bottom 96-well plates.
Fluorometric plate reader.
Procedure:
Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.5.
Assay Setup: In a 96-well plate, add bacterial suspension.
Probe Addition: For outer membrane permeability, add NPN to a final concentration of 10 µM. For inner membrane permeability, add PI to a final concentration of 2 µM.
Compound Addition: Add varying concentrations of Enaminomycin C. Include a positive control (e.g., Polymyxin B for membrane disruption) and a negative control (untreated cells).
Measurement: Immediately measure fluorescence over time (e.g., every 5 minutes for 1 hour) using a plate reader. Excitation/Emission wavelengths are ~350/420 nm for NPN and ~535/615 nm for PI.[15] An increase in fluorescence indicates membrane permeabilization.
2.4.2. Macromolecular Synthesis Inhibition Assay
This assay determines which major biosynthetic pathway (DNA, RNA, protein, or cell wall) is inhibited by Enaminomycin C.[11][16] It involves exposing bacteria to the compound in the presence of radiolabeled precursors for each pathway and measuring the incorporation of the radiolabel.
Control antibiotics with known mechanisms (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Tetracycline for protein, Vancomycin for cell wall).
Trichloroacetic acid (TCA).
Scintillation fluid and counter.
Procedure:
Culture Preparation: Grow bacteria to an early exponential phase (OD600 ~0.2).
Assay Setup: Aliquot the culture into tubes. Add Enaminomycin C or control antibiotics at appropriate concentrations (e.g., 4x MIC).
Precursor Addition: Add the specific radiolabeled precursor to each corresponding set of tubes.
Incubation: Incubate the tubes at 37°C with shaking. Take samples at various time points (e.g., 0, 10, 20, 30 minutes).
Precipitation: Stop the reaction by adding ice-cold 5% TCA to the samples to precipitate the macromolecules.
Washing: Collect the precipitate by filtering through glass fiber filters and wash with cold 5% TCA, followed by ethanol.
Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Analysis: Compare the rate of incorporation of each precursor in the Enaminomycin C-treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that pathway.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay is crucial to assess the safety profile of Enaminomycin C by measuring its toxicity to mammalian cells.[17] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[18][19]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
Materials and Reagents:
Mammalian cell line (e.g., HEK293, HepG2).
Complete culture medium (e.g., DMEM with 10% FBS).
Enaminomycin C solution.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilizing agent (e.g., DMSO or acidified isopropanol).
Sterile 96-well plates.
Microplate reader.
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[17]
Compound Treatment: Prepare serial dilutions of Enaminomycin C in complete medium. Remove the old medium from the cells and add 100 µL of medium containing the test concentrations. Include vehicle controls and untreated controls.[17]
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the untreated control wells.
Application Notes and Protocols for Testing Enaminomycin C on Bacterial Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C is a member of the epoxy quinone family of antibiotics.[1] While it has demonstrated some antibacterial activity, it is reported...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C is a member of the epoxy quinone family of antibiotics.[1] While it has demonstrated some antibacterial activity, it is reported to be weakly active against both Gram-positive and Gram-negative bacteria.[1] These application notes provide a comprehensive set of protocols for the systematic evaluation of Enaminomycin C's antibacterial properties. The following methodologies are based on established standards to ensure reproducibility and accuracy, guiding researchers in determining key parameters such as Minimum Inhibitory Concentration (MIC), bactericidal or bacteriostatic activity, and potential cytotoxicity. This information is crucial for the further characterization and potential development of Enaminomycin C or its analogs as therapeutic agents.
Data Presentation
All quantitative data generated from the following protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Enaminomycin C
Bacterial Strain
Enaminomycin C MIC (µg/mL)
Control Antibiotic
Control Antibiotic MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)
Vancomycin
Enterococcus faecalis (e.g., ATCC 29212)
Ampicillin
Escherichia coli (e.g., ATCC 25922)
Ciprofloxacin
Pseudomonas aeruginosa (e.g., ATCC 27853)
Gentamicin
[Other relevant strains]
Table 2: Time-Kill Kinetics of Enaminomycin C against [Bacterial Strain]
Time (hours)
0.5 x MIC (CFU/mL)
1 x MIC (CFU/mL)
2 x MIC (CFU/mL)
4 x MIC (CFU/mL)
Growth Control (CFU/mL)
0
2
4
8
12
24
Table 3: Cytotoxicity of Enaminomycin C on Mammalian Cell Lines
Mammalian Cell Line
Enaminomycin C IC₅₀ (µg/mL)
Positive Control
Positive Control IC₅₀ (µg/mL)
e.g., HEK293
Doxorubicin
e.g., HepG2
Doxorubicin
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of Enaminomycin C that inhibits the visible growth of a bacterium.
Materials:
Enaminomycin C
Sterile 96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Bacterial strains (e.g., S. aureus, E. coli)
Control antibiotics (e.g., vancomycin, ciprofloxacin)
Sterile saline or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer
Incubator (35-37°C)
Procedure:
Preparation of Enaminomycin C Stock Solution: Dissolve Enaminomycin C in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Preparation of Microtiter Plates:
a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
b. Add 100 µL of the Enaminomycin C stock solution to the first well of a row and mix.
c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
Inoculum Preparation:
a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
Reading the MIC: The MIC is the lowest concentration of Enaminomycin C at which no visible growth (turbidity) is observed.[2][3][4]
Protocol 2: Time-Kill Kinetics Assay
This protocol assesses the bactericidal or bacteriostatic activity of Enaminomycin C over time.
Inoculum Preparation: Prepare an overnight culture of the test bacterium in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
Assay Setup:
a. Prepare culture tubes with CAMHB containing Enaminomycin C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
b. Include a growth control tube (no antibiotic).
c. Inoculate each tube with the prepared bacterial suspension.
Sampling and Viable Cell Counting:
a. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
b. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
c. Plate a defined volume of each dilution onto agar plates.
Incubation and Colony Counting:
a. Incubate the plates at 35-37°C for 18-24 hours.
b. Count the number of colonies on plates that have between 30 and 300 colonies to determine the colony-forming units per milliliter (CFU/mL).[5]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxic effect of Enaminomycin C on mammalian cell lines.
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed mammalian cells into a 96-well plate at a density that will result in approximately 80% confluency after 24 hours of incubation.
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Enaminomycin C. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Enaminomycin C that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial susceptibility and cytotoxicity testing of Enaminomycin C.
Proposed Mechanism of Action
Disclaimer: The precise molecular target of Enaminomycin C has not been definitively elucidated. As a member of the epoxy quinone family of antibiotics, a plausible mechanism of action is the inhibition of bacterial DNA replication through the targeting of DNA gyrase and topoisomerase IV. The following diagram illustrates this proposed pathway.
Application Notes and Protocols for Enaminomycin C in Cytotoxicity Assays on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C, a potent antitumor antibiotic, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its prima...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C, a potent antitumor antibiotic, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the cross-linking of DNA strands, which inhibits DNA synthesis and ultimately leads to cell death.[1] Additionally, Enaminomycin C can generate reactive oxygen species and inhibit enzymes crucial for maintaining DNA integrity, such as topoisomerases.[1] Recent studies have also elucidated its role in modulating cellular signaling pathways, including the activation of the ERK pathway and the inhibition of thioredoxin reductase, further contributing to its anticancer activity.[2][3]
These application notes provide a comprehensive overview of the use of Enaminomycin C in cytotoxicity assays. Detailed protocols for common assays, a summary of its cytotoxic activity against various cancer cell lines, and diagrams illustrating its mechanism of action and experimental workflows are included to guide researchers in their studies.
Data Presentation: Cytotoxicity of Enaminomycin C
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Enaminomycin C in various cancer cell lines. It is important to note that these values can vary depending on the specific assay conditions, cell line, and exposure time.
Several methods can be employed to assess the cytotoxicity of Enaminomycin C. The choice of assay depends on the specific research question, available equipment, and the characteristics of the cancer cell lines being studied. Below are detailed protocols for commonly used cytotoxicity assays.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
Enaminomycin C
Cancer cell lines
Complete culture medium (e.g., DMEM with 10% FBS)
96-well plates
MTT solution (5 mg/mL in PBS)
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Enaminomycin C in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Enaminomycin C. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Neutral Red Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
Enaminomycin C
Cancer cell lines
Complete culture medium
96-well plates
Neutral red solution (e.g., 0.33%)
Neutral red assay fixative (e.g., 0.1% CaCl₂ in 0.5% formaldehyde)
Neutral red assay solubilization solution (e.g., 1% acetic acid in 50% ethanol)
Microplate reader
Procedure:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Incubation: Incubate for the desired time (e.g., 24 hours).[4]
Neutral Red Staining: Add 20 µL of 0.33% neutral red solution to each well and incubate for 2 hours at 37°C.[4]
Fixation: Carefully remove the dye solution and rinse the cells twice with 200 µL of neutral red assay fixative.[4]
Dye Solubilization: Add 200 µL of neutral red assay solubilization solution to each well and shake for 10 minutes at room temperature.[4]
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 540 nm).
Data Analysis: Calculate cell viability and determine the IC50 value.
Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.
Materials:
Enaminomycin C
Cancer cell lines
Complete culture medium
96-well plates
Crystal violet solution (e.g., 0.5% in methanol)
Wash solution (e.g., PBS)
Solubilization solution (e.g., 33% acetic acid)
Microplate reader
Procedure:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Incubation: Incubate for the desired duration.
Staining: Remove the medium and gently wash the cells with PBS. Add crystal violet solution to each well and incubate for 20 minutes at room temperature.
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
Solubilization: Add solubilization solution to each well and shake to dissolve the stain.
Absorbance Measurement: Measure the absorbance at a wavelength of around 590 nm.
Data Analysis: Determine cell viability and calculate the IC50 value.
Visualizations
The following diagrams illustrate the signaling pathways affected by Enaminomycin C and a typical experimental workflow for a cytotoxicity assay.
Caption: Signaling pathways affected by Enaminomycin C in cancer cells.
Caption: General workflow for a colorimetric cytotoxicity assay.
Enaminomycin C: A Promising Scaffold for Novel Antibiotic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evol...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of pathogens necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Natural products have historically served as a rich reservoir for the discovery of new drugs, providing structurally diverse scaffolds for medicinal chemistry. Enaminomycin C, a member of the epoxy quinone family of antibiotics, represents one such promising scaffold.[1] Although Enaminomycin C itself exhibits only weak activity against Gram-positive and Gram-negative bacteria, its unique chemical structure, featuring an enaminone moiety, offers a versatile platform for the synthesis of novel antibiotic derivatives with potentially enhanced potency and a distinct mechanism of action.
This document provides detailed application notes and protocols for utilizing Enaminomycin C as a scaffold for the synthesis and evaluation of new antibiotic candidates. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapies.
Synthesis of Enaminomycin C Derivatives: A Generalized Protocol
While specific protocols for the derivatization of Enaminomycin C are not widely available in the public domain, the following generalized protocol is based on established synthetic methodologies for enaminones and related natural product scaffolds.[2][3][4][5] This protocol outlines a potential pathway for generating a library of Enaminomycin C analogs for subsequent screening.
Objective: To synthesize a diverse library of Enaminomycin C derivatives by modifying its core structure to enhance antibacterial activity.
Catalysts (as required for specific reactions, e.g., Palladium catalysts for cross-coupling)
Standard laboratory glassware and equipment for organic synthesis
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Protocol:
Protection of Reactive Groups: Depending on the desired modification, it may be necessary to protect the carboxylic acid and/or the primary amine of the enaminone moiety to ensure selective reactions. Standard protecting group strategies should be employed.
Modification of the Carboxylic Acid:
Esterification: React the protected Enaminomycin C with various alcohols under acidic or coupling agent-mediated conditions to generate a series of esters.
Amidation: Couple the carboxylic acid with a diverse set of primary and secondary amines using standard peptide coupling reagents to create a library of amides.
Modification of the Enaminone Amine:
N-Alkylation: React the protected Enaminomycin C with a variety of alkyl halides or other alkylating agents in the presence of a non-nucleophilic base.
N-Acylation: Treat the protected Enaminomycin C with a range of acyl chlorides or anhydrides to introduce different acyl groups.
N-Sulfonylation: React with various sulfonyl chlorides to produce a series of sulfonamides.
Modification of the Epoxy Ring: The epoxide is a key reactive handle. It can be opened with various nucleophiles (e.g., amines, thiols, alcohols) under acidic or basic conditions to introduce a wide range of substituents.
Deprotection: Once the desired modifications are complete, remove the protecting groups using appropriate deprotection conditions to yield the final Enaminomycin C derivatives.
Purification and Characterization: Purify each derivative using techniques such as column chromatography or preparative HPLC. Characterize the structure of each new compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Workflow for Synthesis of Enaminomycin C Derivatives
Caption: A generalized workflow for the synthesis of a library of Enaminomycin C derivatives.
Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy of the newly synthesized Enaminomycin C derivatives should be quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
Negative control (broth only)
Incubator (37°C)
Microplate reader (optional, for OD measurements)
Protocol:
Prepare Antibiotic Stock Solutions: Dissolve each Enaminomycin C derivative and control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.
Controls: Include wells with bacteria and no antibiotic (positive growth control) and wells with broth only (negative control).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Hypothetical MIC Data for Enaminomycin C Derivatives
The following table presents hypothetical MIC data to illustrate how results could be structured. Actual data would need to be generated experimentally.
Compound
S. aureus (µg/mL)
E. coli (µg/mL)
P. aeruginosa (µg/mL)
E. faecalis (µg/mL)
Enaminomycin C
>128
>128
>128
>128
Derivative A (Ester)
64
128
>128
64
Derivative B (Amide)
16
32
64
16
Derivative C (N-Alkyl)
8
16
32
8
Derivative D (Epoxy-opened)
4
8
16
4
Ciprofloxacin
0.5
0.25
1
1
Vancomycin
1
>128
>128
2
Mechanism of Action: Investigating Cellular Targets
The mechanism of action of epoxy quinone antibiotics is often multifaceted, involving the generation of reactive oxygen species (ROS) and interference with cellular macromolecules like DNA.[8] The enaminone moiety can also play a role in targeting specific cellular processes. The following protocols can be used to investigate the mechanism of action of promising Enaminomycin C derivatives.
Workflow for Investigating Mechanism of Action
Caption: Experimental workflow to elucidate the mechanism of action of Enaminomycin C derivatives.
1. Reactive Oxygen Species (ROS) Production Assay
Principle: To determine if the antibiotic induces oxidative stress in bacteria.
Treat bacterial cells with the Enaminomycin C derivative at its MIC.
Incubate with DCFH-DA.
Measure the fluorescence intensity using a fluorometer or fluorescence microscope. An increase in fluorescence indicates ROS production.
2. DNA Gyrase Inhibition Assay
Principle: Quinolone antibiotics are known to inhibit DNA gyrase, an essential bacterial enzyme for DNA replication.[9][10][11][12] Given the quinone core of Enaminomycin C, this is a plausible target.
Method: Use a commercially available DNA gyrase inhibition assay kit.
Protocol:
Incubate purified DNA gyrase with supercoiled plasmid DNA in the presence of the Enaminomycin C derivative.
Analyze the DNA topology by agarose (B213101) gel electrophoresis. Inhibition of gyrase activity will result in a decrease in the amount of relaxed DNA.
3. Membrane Permeability Assay
Principle: To assess if the antibiotic disrupts the bacterial cell membrane.
Method: Use a fluorescent dye like propidium iodide (PI), which can only enter cells with compromised membranes.
Protocol:
Treat bacterial cells with the Enaminomycin C derivative.
Incubate with PI.
Measure the fluorescence of PI uptake by flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates membrane damage.
Hypothetical Signaling Pathway Inhibition
While the specific signaling pathways affected by Enaminomycin C are unknown, based on the mechanisms of other quinone-containing antibiotics, it is plausible that its derivatives could interfere with bacterial DNA damage response pathways.
Hypothetical DNA Damage Response Pathway
Caption: A hypothetical signaling pathway illustrating potential interference with the bacterial DNA damage response.
Conclusion
Enaminomycin C provides a valuable and underexplored scaffold for the development of new antibiotics. Its unique chemical functionalities offer multiple points for chemical modification, enabling the creation of large and diverse libraries of derivatives. By systematically synthesizing and screening these analogs, and by elucidating the mechanism of action of the most potent compounds, it may be possible to develop novel antibacterial agents that can overcome existing resistance mechanisms. The protocols and workflows outlined in this document provide a foundational framework for researchers to embark on this important endeavor.
Investigating the Structure-Activity Relationship of Enaminomycin C Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to investigating the structure-activity relationship (SAR) of Enaminomycin C derivatives. This documen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the structure-activity relationship (SAR) of Enaminomycin C derivatives. This document outlines experimental protocols for the synthesis and biological evaluation of these compounds, presents data in a structured format for comparative analysis, and visualizes key experimental workflows and putative mechanisms of action.
Introduction
Data Presentation: Structure-Activity Relationship of Enamine Derivatives
The antibacterial activity of enamine derivatives is influenced by various structural modifications. The following tables summarize key SAR findings for enamine compounds, which can serve as a predictive guide for the design of novel Enaminomycin C derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Enamine Derivatives against Staphylococcus aureus
Table 2: General Structure-Activity Relationship Trends for Enamine Derivatives
Structural Feature
Observation
Implication for Enaminomycin C Derivatives
Stereochemistry
The E-isomer generally exhibits higher antibacterial activity than the corresponding Z-isomer.[2]
Synthesis should be optimized to favor the formation of the E-isomer.
A-Ring Substitution
Electron-withdrawing groups can lead to a decrease in activity.[2]
Modifications to the core Enaminomycin C structure should be considered carefully, as introducing strongly electron-withdrawing groups may be detrimental to activity.
B-Ring Substitution
Electron-withdrawing groups on this ring can enhance antibacterial activity.[2]
Introducing substituents like halogens to accessible positions on the Enaminomycin C scaffold could be a promising strategy to increase potency.
Steric Hindrance
Increased steric hindrance around the nitrogen atom of the enamine can lead to inactive compounds.[1]
Bulky substituents near the enamine nitrogen should be avoided.
Experimental Protocols
Protocol 1: General Synthesis of Enamine Derivatives
This protocol describes a general method for the synthesis of enamine derivatives, which can be adapted for the creation of an Enaminomycin C derivative library.
Materials:
Appropriate β-ketoester or equivalent starting material for the Enaminomycin C core.
Dissolve the β-ketoester (1.0 eq) and the desired substituted aniline (B41778) (1.1 eq) in anhydrous ethanol.
Add a catalytic amount of p-TSA to the mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate gradient) to yield the desired enamine derivative.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Diagram 1: General Synthesis Workflow for Enamine Derivatives
A high-level overview of the synthesis process for enamine derivatives.
Enaminomycin C derivatives dissolved in a suitable solvent (e.g., DMSO).
Sterile 96-well microtiter plates.
0.5 McFarland turbidity standard.
Spectrophotometer.
Procedure:
Inoculum Preparation:
a. From a fresh (18-24 h) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
b. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
c. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Plate Preparation:
a. Prepare a stock solution of each Enaminomycin C derivative.
b. In a 96-well plate, perform serial two-fold dilutions of each derivative in MHB to achieve a range of desired concentrations.
Inoculation and Incubation:
a. Add the prepared bacterial inoculum to each well containing the diluted compounds.
b. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
c. Incubate the plates at 37°C for 18-24 hours.
MIC Determination:
a. After incubation, visually inspect the plates for bacterial growth (turbidity).
b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Diagram 2: Workflow for MIC Determination using Broth Microdilution
A step-by-step workflow for determining the Minimum Inhibitory Concentration.
Putative Mechanism of Action and Signaling Pathways
The precise molecular target and signaling pathway of Enaminomycin C have not been fully elucidated. However, based on the mechanisms of other antibiotics, a putative pathway can be proposed. Many antibiotics function by inhibiting essential cellular processes in bacteria.
Diagram 3: Putative Antibacterial Mechanism of Action
A hypothetical pathway for the antibacterial action of Enaminomycin C derivatives.
Conclusion
The investigation into the structure-activity relationship of Enaminomycin C derivatives holds significant promise for the discovery of new antibacterial agents. The protocols and data presentation formats provided in these application notes offer a structured approach for researchers in this field. By systematically synthesizing and evaluating new analogs, and by elucidating their mechanism of action, the scientific community can advance the development of this important class of antibiotics.
Application Notes and Protocols for Studying Enaminomycin C Target Binding
For Researchers, Scientists, and Drug Development Professionals Introduction to Enaminomycin C and Target Identification Enaminomycin C is a member of the epoxy quinone family of antibiotics, and while it demonstrates we...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enaminomycin C and Target Identification
Enaminomycin C is a member of the epoxy quinone family of antibiotics, and while it demonstrates weak activity against both Gram-positive and Gram-negative bacteria, its precise molecular target(s) and mechanism of action remain to be fully elucidated.[1] Understanding how a bioactive small molecule like Enaminomycin C interacts with cellular machinery is a critical step in drug development, providing insights into its therapeutic potential and possible off-target effects. The identification of a drug's binding partners is essential for mechanism-of-action studies and for the optimization of lead compounds.
This document provides detailed application notes and protocols for a multi-pronged approach to identify the cellular targets of Enaminomycin C. The described techniques are broadly applicable to the study of natural product-target interactions and are divided into two main categories: affinity-based methods and label-free methods.
I. Affinity-Based Methods: Affinity Chromatography coupled with Mass Spectrometry
Affinity chromatography is a powerful technique used to purify and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[2] This method relies on the specific interaction between the small molecule (the "bait") and its target protein(s) (the "prey"). The bait is immobilized on a solid support, which is then used to "fish" for its binding partners.
Protocol 1: Photo-Affinity Chromatography for Enaminomycin C Target Identification
This protocol utilizes a modified version of Enaminomycin C that incorporates a photo-reactive group and a biotin (B1667282) tag for subsequent purification.
A. Synthesis of Enaminomycin C Affinity Probe:
Chemical Modification: Synthesize a derivative of Enaminomycin C that contains a photo-activatable crosslinker (e.g., a diazirine or benzophenone) and a biotin tag. The linker should be attached at a position on the Enaminomycin C molecule that is predicted not to interfere with its biological activity.
Purity and Activity Confirmation: Confirm the purity of the synthesized probe using HPLC and mass spectrometry. It is crucial to verify that the modified probe retains the biological activity of the parent compound, Enaminomycin C, in a relevant assay (e.g., antibacterial or cytotoxicity assay).
B. Experimental Procedure:
Cell Culture and Lysis:
Culture a relevant cell line (e.g., a bacterial strain sensitive to Enaminomycin C or a cancer cell line for cytotoxicity studies) to a high density.
Harvest the cells and prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Clarify the lysate by centrifugation to remove cellular debris.
Probe Incubation and UV Crosslinking:
Incubate the clarified cell lysate with the Enaminomycin C photo-affinity probe at 4°C for 1-2 hours to allow for binding to target proteins.
As a negative control, incubate a separate aliquot of the lysate with a non-photo-reactive version of the probe or with an excess of unmodified Enaminomycin C to competitively inhibit binding.
Transfer the mixtures to a petri dish on ice and expose them to UV light (e.g., 365 nm) for 15-30 minutes to covalently crosslink the probe to its binding partners.
Affinity Purification:
Add streptavidin-coated agarose (B213101) or magnetic beads to the UV-treated lysates and incubate at 4°C for 1-2 hours with gentle rotation to capture the biotinylated probe-protein complexes.
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
Elution and Sample Preparation for Mass Spectrometry:
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
Run the eluates on an SDS-PAGE gel and visualize the protein bands by Coomassie or silver staining.
Excise the protein bands that are present in the experimental sample but absent or reduced in the control lanes.
Perform in-gel trypsin digestion of the excised protein bands.
Mass Spectrometry and Data Analysis:
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify the proteins using a protein database search engine (e.g., Mascot or Sequest).
Validate the identified potential targets through subsequent experiments such as Western blotting or functional assays.
Workflow for Photo-Affinity Chromatography.
II. Label-Free Methods
Label-free methods offer the advantage of studying target engagement in a more native environment without the need for chemical modification of the small molecule, which can sometimes alter its binding properties.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stability of proteins in their native cellular environment.[3][4][5] The principle is that a protein's thermal stability increases upon ligand binding.[3][5]
A. Experimental Procedure:
Cell Culture and Treatment:
Culture the cells of interest (e.g., bacterial or mammalian) to 80-90% confluency.
Treat the cells with Enaminomycin C at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
Heat Challenge:
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
Cell Lysis and Protein Quantification:
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Transfer the supernatant (containing the soluble proteins) to new tubes.
Determine the protein concentration of each sample.
Protein Detection and Analysis:
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein.
Quantify the band intensities to determine the amount of soluble protein at each temperature.
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Enaminomycin C indicates target engagement.
Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Thermal Proteome Profiling (TPP)
TPP is a more advanced mass spectrometry-based method that extends the principle of CETSA to the entire proteome, allowing for an unbiased identification of drug targets.
A. Experimental Procedure:
Cell Culture, Treatment, and Heat Challenge: Follow the same steps as in the CETSA protocol (Protocol 2, steps A1 and A2).
Protein Extraction and Digestion:
Lyse the cells and separate the soluble protein fractions as in the CETSA protocol.
Perform in-solution trypsin digestion of the soluble proteins from each temperature point.
Isobaric Labeling and Mass Spectrometry:
Label the resulting peptides from each temperature point with tandem mass tags (TMT) or other isobaric labels.
Pool the labeled peptide samples and analyze by LC-MS/MS.
Data Analysis:
Identify and quantify the relative abundance of thousands of proteins at each temperature.
Generate melting curves for each identified protein in the presence and absence of Enaminomycin C.
Proteins that show a significant thermal shift upon Enaminomycin C treatment are considered potential targets.
III. Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative Data for Enaminomycin C Target Binding Studies
Technique
Putative Target
Metric
Value (Enaminomycin C)
Value (Control)
Fold Change/Shift
Affinity Chromatography-MS
Protein X
Spectral Counts
150
5
30
Protein Y
Spectral Counts
12
8
1.5
CETSA
Protein X
Tm (°C)
58.5
55.0
+3.5°C
TPP
Protein X
Tm (°C)
58.2
54.8
+3.4°C
Protein Z
Tm (°C)
62.1
61.9
+0.2°C
IV. Complementary and Validation Approaches
The identification of putative targets should be followed by validation experiments to confirm the interaction and its functional consequences. These may include:
In vitro binding assays: Using purified proteins and Enaminomycin C to determine binding affinity (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).
Enzyme activity assays: If the identified target is an enzyme, test the effect of Enaminomycin C on its activity.
Gene knockdown or knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target protein and assess if this phenocopies the effect of Enaminomycin C or alters the cell's sensitivity to the compound.
By employing a combination of these techniques, researchers can build a strong case for the identification of the cellular target(s) of Enaminomycin C, paving the way for a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
Application Notes and Protocols for Microbial Screening of Enaminomycin C
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the experimental protocols for the screening and preliminary characterization of Enaminomycin C, an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental protocols for the screening and preliminary characterization of Enaminomycin C, an antibiotic produced by Streptomyces baarnensis.
Introduction
Enaminomycin C is a member of the enaminomycin family of antibiotics, which are characterized as new members of the epoxy quinone family.[1] It is produced by the actinomycete Streptomyces baarnensis (strain No. 13120).[2] Structurally, the molecular formula of Enaminomycin C has been determined to be C7H7NO5.[1] While Enaminomycin A, the most potent of the group, exhibits notable activity against both Gram-positive and Gram-negative bacteria, Enaminomycin C is characterized by its weak activity against these bacteria.[1]
Data Presentation
Antimicrobial Activity
Table 1: Summary of Enaminomycin C Antimicrobial Activity
Target Organism Category
Activity Level
Gram-positive bacteria
Weak
Gram-negative bacteria
Weak
Cytotoxic Activity
Preliminary studies have investigated the cytostatic effects of the enaminomycin family. Enaminomycin A has been shown to have a cytostatic effect on L1210 mouse leukemia cells in vitro.[1] While specific IC50 values for Enaminomycin C against L1210 cells are not detailed in the primary literature, its activity is presumed to be significantly lower than that of Enaminomycin A.
Table 2: Summary of Enaminomycin C Cytotoxic Activity
Cell Line
Activity Level
L1210 mouse leukemia cells
Weak (inferred)
Experimental Protocols
Microbial Screening and Fermentation of Streptomyces baarnensis for Enaminomycin C Production
This protocol outlines the procedure for the cultivation of S. baarnensis to produce Enaminomycin C.
Application Notes and Protocols for Enaminomycin C in Natural Product Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family, a class of compounds known for their diverse biologic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family, a class of compounds known for their diverse biological activities. It was first isolated from the fermentation broth of Streptomyces baarnensis.[1] Structurally, Enaminomycin C possesses a compact and highly functionalized epoxy, primary amine, and carboxylic acid-containing scaffold, making it an intriguing subject for natural product research. While its intrinsic antibacterial activity has been reported as weak, particularly in comparison to its analog Enaminomycin A, its unique chemical architecture presents potential applications in drug discovery, particularly as a scaffold for the development of novel therapeutic agents.
These application notes provide an overview of Enaminomycin C and outline protocols for its potential use in natural product discovery research, including hypothetical applications as a chemical probe and a template for synthetic derivatization.
Application in Natural Product Discovery Research
Due to its reported weak antimicrobial activity, the direct therapeutic application of Enaminomycin C is limited. However, its value in natural product discovery research can be realized through several alternative approaches:
Scaffold for Semi-Synthesis: The compact, chiral, and functionalized core of Enaminomycin C makes it an attractive starting point for semi-synthetic modifications. Medicinal chemists can leverage the existing chemical groups (amine, carboxylic acid, epoxide) to generate libraries of analogs with potentially enhanced potency, selectivity, or novel mechanisms of action.
Chemical Probe Development: Although its specific biological target is not yet elucidated, Enaminomycin C could be modified to create chemical probes. By incorporating reporter tags (e.g., fluorophores, biotin), these probes could be used in affinity chromatography or activity-based protein profiling experiments to identify its cellular binding partners, thereby uncovering novel drug targets or biological pathways.
Biosynthetic Studies: The enaminomycin gene cluster in Streptomyces baarnensis can be a subject of study to understand the biosynthesis of epoxy quinone natural products. This knowledge can be applied to biosynthetic engineering efforts to produce novel, unnatural natural products.
Data Presentation
Physicochemical and Biological Properties of Enaminomycin C
Weakly active against Gram-positive and Gram-negative bacteria
Hypothetical Antibacterial Susceptibility Data for Enaminomycin C
The following table illustrates how minimum inhibitory concentration (MIC) data for Enaminomycin C would be presented. Actual values are not available in the published literature.
Test Organism
Gram Stain
MIC (µg/mL)
Staphylococcus aureus
Positive
Not Reported (Weakly Active)
Bacillus subtilis
Positive
Not Reported (Weakly Active)
Escherichia coli
Negative
Not Reported (Weakly Active)
Pseudomonas aeruginosa
Negative
Not Reported (Weakly Active)
Experimental Protocols
Protocol 1: Fermentation of Streptomyces baarnensis and Isolation of Enaminomycin C
This protocol is a generalized procedure based on the original discovery literature and standard methods for actinomycete fermentation.
1. Culture and Fermentation:
Inoculum Preparation: Prepare a seed culture of Streptomyces baarnensis by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating at 28-30°C for 2-3 days with shaking.
Production Culture: Inoculate a production medium (e.g., a starch-based medium supplemented with yeast extract and inorganic salts) with the seed culture. Ferment in a submerged culture system (e.g., a 30-liter jar fermentor) at 28-30°C with controlled aeration and agitation for 5-7 days.
2. Isolation:
Cell Removal: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
Adsorption Chromatography: Pass the supernatant through a column packed with activated carbon. The enaminomycins will adsorb to the carbon.
Elution: Wash the carbon column with water to remove impurities, then elute the enaminomycins with aqueous acetone (B3395972).
Solvent Removal: Concentrate the aqueous acetone eluate under reduced pressure to remove the acetone.
Further Purification (Size-Exclusion Chromatography): Apply the concentrated aqueous solution to a Sephadex LH-20 column and elute with a suitable solvent (e.g., methanol (B129727) or an aqueous-organic mixture) to separate Enaminomycins A, B, and C.
Crystallization: Collect the fractions containing Enaminomycin C, concentrate, and crystallize from an appropriate solvent system.
Protocol 2: Structural Characterization of Enaminomycin C
This protocol outlines the standard spectroscopic methods used to characterize a purified natural product.
1. Mass Spectrometry (MS):
Obtain a high-resolution mass spectrum (e.g., using ESI-TOF or Orbitrap MS) to determine the exact mass and confirm the molecular formula (C₇H₇NO₅).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
Expected ¹H NMR Signals: Signals corresponding to protons on the epoxy quinone core, including olefinic, methine, and amine protons.
Expected ¹³C NMR Signals: Resonances for carbonyls, olefinic carbons, carbons attached to oxygen and nitrogen, and the epoxide carbons.
Use 2D NMR data (COSY, HSQC, HMBC) to establish the connectivity of the atoms and confirm the structure.
3. Infrared (IR) Spectroscopy:
Acquire an IR spectrum (e.g., using a KBr pellet or as a thin film).
Identify characteristic absorption bands for functional groups such as N-H (amine), C=O (carbonyl), C=C (alkene), and C-O (epoxide, alcohol, carboxylic acid).
4. UV-Vis Spectroscopy:
Dissolve the compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum.
Observe the absorption maxima (λmax) characteristic of the chromophore present in the molecule.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This is a standard broth microdilution protocol to assess antibacterial activity.
1. Preparation of Materials:
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
Compound Stock Solution: Prepare a stock solution of Enaminomycin C in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mg/mL).
96-Well Plates: Use sterile, clear, flat-bottom 96-well microtiter plates.
2. Assay Procedure:
Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the Enaminomycin C stock solution in CAMHB to achieve a range of final concentrations.
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
3. Reading the Results:
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General workflow for natural product discovery.
Caption: Hypothetical workflow for lead optimization using Enaminomycin C.
Application Notes and Protocols: Enaminomycin C for Studying Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family, produced by Streptomyces baarnensis.[1] While its rep...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone family, produced by Streptomyces baarnensis.[1] While its reported intrinsic activity against both Gram-positive and Gram-negative bacteria is weak, its unique chemical structure, featuring an epoxy group, a primary amine, and a carboxylic acid, makes it a molecule of interest for studying mechanisms of bacterial resistance.[1] This document provides detailed application notes and experimental protocols for utilizing Enaminomycin C as a tool to investigate the multifaceted nature of bacterial resistance.
Due to the limited publicly available data on Enaminomycin C, some of the proposed mechanisms of action and resistance are extrapolated from the broader class of quinone antibiotics. These sections provide a framework for experimental investigation.
Hypothesized Mechanism of Action
Based on the well-established mechanism of other quinolone antibiotics, it is hypothesized that Enaminomycin C interferes with bacterial DNA replication by targeting essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for modulating DNA topology, a process vital for DNA synthesis, transcription, and cell division. By binding to the enzyme-DNA complex, Enaminomycin C could trap the enzymes in their cleavage-competent state, leading to an accumulation of double-strand DNA breaks and subsequent cell death.
Technical Support Center: Optimizing Enaminomycin C Production from Streptomyces Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Enaminomycin C from Stre-ptomyces fermentation. The guidance provided is based on established principles of Streptomyces biology and secondary metabolite production.
Troubleshooting Guide: Low Enaminomycin C Yield
Low or inconsistent yields of Enaminomycin C can arise from a multitude of factors, from inoculum quality to the metabolic state of the producing organism. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Consistently Low or No Enaminomycin C Production Despite Good Biomass Growth
This is a frequent challenge where the Streptomyces strain grows well but fails to produce the target secondary metabolite in sufficient quantities. This often indicates that the fermentation conditions are favoring primary metabolism (growth) over secondary metabolism (antibiotic production).
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps & Recommended Solutions
Suboptimal Media Composition
The composition of the fermentation medium is critical. An imbalance in the carbon-to-nitrogen (C:N) ratio, or the presence of readily metabolized carbon and nitrogen sources, can repress secondary metabolism.[1][2] Solution: Systematically optimize the media components. Experiment with different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[1][3] A fed-batch strategy can also be employed to maintain optimal nutrient levels throughout the fermentation.
Incorrect Fermentation pH
The pH of the culture medium significantly influences enzymatic activities and nutrient uptake, which are crucial for the Enaminomycin C biosynthetic pathway.[1][2] Solution: Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for Enaminomycin C production should be determined empirically but typically falls within the neutral to slightly alkaline range for Streptomyces.[2]
Non-ideal Temperature
Temperature affects both the growth rate and the kinetics of enzymes involved in secondary metabolite biosynthesis.[1] Solution: Determine the optimal temperature for Enaminomycin C production. A temperature range of 28-30°C is generally suitable for most Streptomyces species.[2]
Inadequate Aeration and Agitation
Oxygen is essential for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[1][2] Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels. Monitor DO levels in real-time and adjust agitation and aeration rates as needed to prevent oxygen limitation.[2]
Experimental Workflow for Media Optimization:
Caption: Workflow for systematic media optimization to enhance Enaminomycin C production.
Problem 2: Inconsistent Enaminomycin C Production Between Batches
Batch-to-batch variability is a common hurdle in fermentation processes and often points to inconsistencies in the initial stages of the culture.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps & Recommended Solutions
Variability in Inoculum Quality
The age, concentration, and physiological state of the seed culture can significantly impact the kinetics of the production phase.[2] Solution: Standardize your inoculum preparation. Use a consistent spore concentration, age of the culture, and growth medium.[2]
Mycelial Morphology (Pellet Formation)
The formation of dense mycelial pellets can lead to mass transfer limitations, particularly for oxygen, which can negatively affect antibiotic production.[1] Solution: Modify seed culture conditions to promote a more dispersed mycelial growth. Adjusting the agitation speed can also help to break up large pellets, but excessive shear stress should be avoided.[1]
Experimental Protocol: Inoculum Standardization
Objective: To prepare a consistent and viable spore suspension for inoculating fermentation cultures.
Methodology:
Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) at the optimal temperature until good sporulation is observed (typically 7-14 days).[1]
Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).
Homogenize the spore suspension by vortexing with sterile glass beads to break up clumps.
Quantify the spore concentration using a hemocytometer.
Store aliquots of the standardized spore suspension at -80°C for future use.
Problem 3: Good Biomass Growth Initially, Followed by a Stall or Decline in Viability and Production
This scenario can indicate the accumulation of inhibitory byproducts or the depletion of essential nutrients in the later stages of fermentation.
Possible Causes & Solutions:
Possible Cause
Troubleshooting Steps & Recommended Solutions
Nutrient Limitation
The depletion of a critical nutrient can halt both growth and secondary metabolite production. Solution: Implement a fed-batch strategy to supply limiting nutrients during the fermentation. This can be guided by analyzing the consumption of key media components over time.
Product or Byproduct Inhibition
High concentrations of Enaminomycin C or other metabolic byproducts may be toxic to the Streptomyces cells.[4] Solution: Monitor the concentration of Enaminomycin C and major byproducts using analytical techniques like HPLC.[4] If byproduct inhibition is suspected, consider strategies to remove the inhibitory compound in situ or engineer the strain to reduce its production.
Phage Contamination
Bacteriophage contamination can lead to rapid lysis of the bacterial culture. Solution: Ensure strict aseptic techniques throughout the entire process. If phage contamination is suspected, thorough sterilization of all equipment is necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for Enaminomycin C biosynthesis, and can I improve yield by feeding them?
A1: While the specific precursors for Enaminomycin C are not detailed in publicly available literature, many Streptomyces antibiotics are polyketides or non-ribosomal peptides. Polyketide biosynthesis utilizes simple precursors like acetyl-CoA and malonyl-CoA, which are derived from primary metabolism.[5][6][7] Non-ribosomal peptides are assembled from various amino acids.
Strategy for Precursor Feeding:
Hypothesize the biosynthetic pathway: Based on the chemical structure of Enaminomycin C, infer the likely building blocks.
Conduct precursor feeding experiments: Supplement the fermentation medium with hypothesized precursors at different concentrations and time points.
Analyze the impact on yield: Quantify Enaminomycin C production to determine if the fed precursor is limiting.
Q2: How can genetic engineering be used to improve Enaminomycin C yield?
A2: Genetic engineering offers powerful tools to enhance secondary metabolite production in Streptomyces.[8][9][10]
Key Genetic Engineering Strategies:
Strategy
Description
Overexpression of Pathway-Specific Regulatory Genes
Many antibiotic biosynthetic gene clusters contain positive regulatory genes. Overexpressing these genes can significantly increase the transcription of the entire biosynthetic pathway, leading to higher yields.[10]
Deletion of Negative Regulators
Some genes act as repressors of secondary metabolism. Deleting these genes can de-repress the biosynthetic pathway and enhance production.[11]
Duplication of the Biosynthetic Gene Cluster
Increasing the copy number of the entire Enaminomycin C biosynthetic gene cluster can lead to a gene dosage effect and increased production.
Metabolic Engineering of Precursor Supply
Engineering primary metabolic pathways to increase the intracellular pool of essential precursors for Enaminomycin C biosynthesis can be a highly effective strategy.
Hypothetical Signaling Pathway for Enaminomycin C Regulation:
Caption: A hypothetical regulatory cascade for Enaminomycin C biosynthesis in Streptomyces.
Q3: My Streptomyces culture forms dense pellets, and the yield is low. What can I do?
A3: Pellet formation is a common issue in submerged cultures of filamentous bacteria like Streptomyces. While some pellet formation is normal, dense, large pellets can hinder nutrient and oxygen transfer to the cells in the core, thereby limiting secondary metabolite production.[1]
Strategies to Control Pellet Formation:
Modify Seed Culture Conditions: A more dispersed and fragmented mycelial inoculum can lead to more dispersed growth in the production fermenter.
Adjust Agitation Speed: Higher agitation can create shear forces that break up large pellets. However, excessive shear can damage the mycelia, so an optimal speed needs to be determined empirically.
Use of Microparticles: The addition of inert microparticles (e.g., talc, aluminum oxide) to the culture medium can provide nucleation sites for mycelial growth, leading to smaller, more uniform pellets.
Q4: What are the best practices for analyzing Enaminomycin C production?
A4: Accurate and reproducible quantification of Enaminomycin C is essential for any optimization effort.
Recommended Analytical Workflow:
Sample Preparation: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. Enaminomycin C may be intracellular, extracellular, or both. Therefore, it is important to extract both the biomass (e.g., with an organic solvent like methanol (B129727) or ethyl acetate) and the supernatant.
Quantification: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying antibiotics.
Column: A reverse-phase column (e.g., C18) is typically used.
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, is used to achieve good separation.
Detection: UV detection at a wavelength where Enaminomycin C has maximum absorbance is a standard method. If a pure standard is available, a calibration curve should be generated for accurate quantification. Mass spectrometry (LC-MS) can be used for more sensitive and specific detection and for confirmation of the compound's identity.
This technical support center provides a foundational framework for improving Enaminomycin C production. Researchers are encouraged to adapt these general principles and protocols to their specific Streptomyces strain and fermentation setup through systematic experimentation.
Technical Support Center: Large-Scale Production of Enaminomycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Enaminomycin C....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Enaminomycin C. The information is designed to address specific issues that may be encountered during fermentation and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is Enaminomycin C and what is its producing organism?
Enaminomycin C is an antibiotic produced by the bacterium Streptomyces baarnensis. It is obtained through a process of submerged fermentation.
Q2: What is the general procedure for the production and isolation of Enaminomycin C?
The production of Enaminomycin C involves culturing Streptomyces baarnensis in a liquid growth medium in large containers, a process known as submerged fermentation. After the fermentation is complete, the antibiotic is extracted from the broth. The typical isolation process involves:
Centrifugation: Separation of the bacterial cells (mycelium) from the liquid culture broth.
Adsorption Chromatography: The supernatant containing the antibiotic is passed through a column with activated carbon, which adsorbs Enaminomycin C.
Elution: The adsorbed antibiotic is then washed out (eluted) from the activated carbon using a solvent, typically aqueous acetone.
Further Purification: The different forms of enaminomycins (A, B, and C) are then separated from each other using size-exclusion chromatography, for instance, with a Sephadex LH-20 column.
Q3: What are some common challenges in the large-scale production of antibiotics from Streptomyces?
Large-scale antibiotic production using Streptomyces can present several challenges, including:
Low Yields: Secondary metabolites like antibiotics are often produced in low quantities.
Process Variability: Maintaining consistent production between different batches can be difficult.
Complex Downstream Processing: Separating the desired antibiotic from a complex fermentation broth containing numerous other compounds can be challenging and costly.
Strain Stability: Streptomyces strains can be genetically unstable and may lose their ability to produce the antibiotic over time.
Morphology in Submerged Cultures: The growth of Streptomyces as mycelial pellets in liquid cultures can lead to viscosity issues and heterogeneous growth, impacting yield.[1]
Troubleshooting Guides
Fermentation Issues
Problem: Low or no yield of Enaminomycin C despite good cell growth.
This is a common issue where the primary metabolism (cell growth) is robust, but the secondary metabolism (antibiotic production) is lagging.
Potential Cause
Troubleshooting Steps
Rationale
Suboptimal Medium Composition
Systematically optimize the fermentation medium. Vary the carbon and nitrogen sources, as well as their ratios. Also, evaluate the impact of phosphate (B84403) and trace metal concentrations.
The biosynthesis of secondary metabolites is highly sensitive to the nutritional environment. An imbalance can favor biomass accumulation over antibiotic production.
Incorrect Fermentation pH
Monitor and control the pH of the fermentation broth throughout the process. For many Streptomyces species, a pH between 6.0 and 8.0 is optimal for antibiotic production.[2]
pH affects the activity of enzymes involved in the biosynthetic pathway of the antibiotic and nutrient uptake.
Non-ideal Temperature
Calibrate and maintain the optimal temperature for Streptomyces baarnensis. A study on a strain of S. baarnensis showed optimal conditions at 30°C.[3][4]
Temperature influences microbial growth rate and the kinetics of enzymatic reactions essential for antibiotic synthesis.
Inadequate Aeration and Agitation
Ensure sufficient dissolved oxygen levels by optimizing the agitation speed and aeration rate.
Oxygen is critical for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.
Genetic Instability of the Strain
Return to a cryopreserved stock of a high-producing strain. Periodically re-screen colonies to ensure the production phenotype is maintained.
Streptomyces can undergo spontaneous mutations that may lead to a decrease or complete loss of antibiotic production.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
Objective: To identify the optimal concentration of a single medium component for Enaminomycin C production.
Methodology:
Prepare a series of flasks with the basal fermentation medium.
In each flask, vary the concentration of one component (e.g., glucose: 10 g/L, 20 g/L, 30 g/L, 40 g/L) while keeping all other components constant.
Inoculate each flask with a standardized spore suspension of Streptomyces baarnensis.
Incubate the flasks under consistent conditions (e.g., temperature, agitation).
Harvest the fermentation broth at a predetermined time point.
Extract and quantify the Enaminomycin C yield using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Repeat this process for other key media components (e.g., nitrogen source, phosphate).
Purification Issues
Problem: Difficulty in separating Enaminomycin C from other fermentation byproducts.
The complex nature of fermentation broths often leads to challenges in isolating the target compound with high purity.
Potential Cause
Troubleshooting Steps
Rationale
Presence of Polar Impurities
For polar antibiotics like Enaminomycin C, reversed-phase HPLC can be an effective purification step early in the process.
This technique is well-suited for separating polar compounds, as highly polar and often colored contaminants will elute before the desired antibiotic.[5]
Co-elution of Structurally Similar Compounds
Optimize the chromatographic separation method. This can involve trying different stationary phases (columns), mobile phase compositions, and gradient profiles.
Enaminomycin A and B are structurally similar to Enaminomycin C and may be difficult to separate. Fine-tuning the chromatography is essential for achieving high purity.
Product Degradation During Purification
Investigate the stability of Enaminomycin C under different pH and temperature conditions to identify optimal conditions for purification.
Antibiotics can be sensitive to pH and temperature, leading to degradation during lengthy purification processes.
Experimental Protocol: General Stability Assessment
Objective: To determine the stability of Enaminomycin C under various pH and temperature conditions.
Methodology:
Prepare buffered solutions at a range of pH values (e.g., pH 3, 5, 7, 9).
Dissolve a known concentration of purified Enaminomycin C in each buffer.
Divide the samples from each pH into aliquots and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).
At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
Immediately analyze the concentration of Enaminomycin C in each sample by HPLC.
Plot the concentration of Enaminomycin C over time for each condition to determine the rate of degradation.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate key workflows.
Caption: Troubleshooting workflow for low Enaminomycin C yield.
Caption: General purification workflow for Enaminomycin C.
Technical Support Center: Overcoming Low Aqueous Solubility of Enaminomycin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Enaminomycin C.
Frequently Asked Questions (FAQs)
Q1: What is Enaminomycin C and what are its key chemical features?
Enaminomycin C is an antibiotic belonging to the epoxy quinone family.[1] Its molecular formula is C7H7NO5.[1][2] Key structural features that influence its solubility include the presence of a carboxylic acid and a primary amine, which are ionizable functional groups, as well as an epoxy group.[1][3]
Q2: Why is the aqueous solubility of Enaminomycin C a concern for researchers?
The low aqueous solubility of a compound like Enaminomycin C can present significant hurdles in various experimental settings. These challenges include difficulties in preparing stock solutions, achieving desired concentrations for in vitro and in vivo assays, and potential for precipitation during experiments, leading to inconsistent and unreliable results. For drug development, poor solubility can negatively impact bioavailability.[4][5]
Q3: Has the exact aqueous solubility of Enaminomycin C been determined?
Publicly available literature does not provide specific quantitative data on the aqueous solubility of Enaminomycin C. However, its chemical structure suggests it is likely to have limited solubility in neutral aqueous solutions. It is recommended that researchers experimentally determine the solubility in their specific buffer systems.
Q4: What are the initial recommended steps for dissolving Enaminomycin C?
Given its chemical structure, a tiered approach is recommended. Start by attempting to dissolve Enaminomycin C in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. Subsequently, this stock solution can be diluted into the desired aqueous buffer. Caution should be exercised during dilution to avoid precipitation.
Q5: What general strategies can be employed to improve the solubility of Enaminomycin C?
A variety of techniques can be utilized to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modification strategies.[6] Physical methods include particle size reduction (micronization or nanosizing) and the use of solid dispersions.[7][8][9] Chemical methods involve pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.[4][10][11]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered when working with Enaminomycin C in aqueous solutions.
Diagram: Troubleshooting Workflow for Enaminomycin C Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues with Enaminomycin C.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various formulation strategies that can be employed to improve the aqueous solubility of Enaminomycin C.
Strategy
Mechanism
Advantages
Disadvantages
pH Adjustment
Ionizes the acidic (carboxylic acid) or basic (primary amine) functional groups of Enaminomycin C, increasing its interaction with water.
Simple and cost-effective.
Can affect compound stability and may not be suitable for all biological assays.
Co-solvents
A water-miscible organic solvent is added to the aqueous solution to increase the polarity of the solvent system, thereby enhancing the solubility of the lipophilic drug.[11]
Easy to implement and can significantly increase solubility.
The co-solvent may have an impact on the biological system being studied.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic part of the molecule within their hydrophobic core while presenting a hydrophilic exterior.[4][10]
Can significantly improve solubility and stability.
Can be more expensive and may have limitations on the amount of drug that can be complexed.
Particle Size Reduction
Increasing the surface area-to-volume ratio of the drug particles by reducing their size (micronization or nanosizing) enhances the dissolution rate.[6][9]
Can improve dissolution rate and bioavailability.
May not increase the equilibrium solubility; specialized equipment is required.
Solid Dispersions
The drug is dispersed in an inert carrier matrix at a molecular level, which can improve both solubility and dissolution rate.[4]
Can lead to significant improvements in solubility and bioavailability.
Requires specialized formulation expertise and equipment.
Experimental Protocols
Protocol 1: Preparation of an Enaminomycin C Stock Solution
Objective: To prepare a concentrated stock solution of Enaminomycin C in an organic solvent.
Materials:
Enaminomycin C powder
Dimethyl sulfoxide (DMSO), analytical grade
Vortex mixer
Sonicator (optional)
Microcentrifuge tubes or vials
Procedure:
Weigh the desired amount of Enaminomycin C powder in a tared microcentrifuge tube or vial.
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution vigorously for 1-2 minutes until the Enaminomycin C is completely dissolved.
If dissolution is slow, briefly sonicate the solution in a water bath.
Visually inspect the solution to ensure there are no visible particles.
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Enaminomycin C in a specific aqueous buffer.
Materials:
Enaminomycin C powder
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
Shaker or rotator
High-speed centrifuge
HPLC system with a suitable column and UV detector
Procedure:
Add an excess amount of Enaminomycin C powder to a known volume of the aqueous buffer in a sealed vial. This ensures that a saturated solution is formed.
Incubate the vial on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
Carefully collect a known volume of the supernatant without disturbing the pellet.
Dilute the supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration that falls within the linear range of your analytical method.
Quantify the concentration of Enaminomycin C in the diluted supernatant using a validated HPLC-UV method against a standard curve.
Calculate the original concentration in the supernatant to determine the aqueous solubility.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of Enaminomycin C.
Signaling Pathways and Logical Relationships
Diagram: Categories of Solubility Enhancement Techniques
Caption: Major categories of techniques for enhancing drug solubility.
Technical Support Center: Enaminomycin C Storage and Handling
This technical support center provides guidance on the proper storage and handling of Enaminomycin C to minimize degradation and ensure experimental reproducibility. The information is curated for researchers, scientists...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the proper storage and handling of Enaminomycin C to minimize degradation and ensure experimental reproducibility. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Enaminomycin C degradation?
A1: The primary cause of Enaminomycin C degradation is the inherent reactivity of its enediyne core. This functional group can undergo cycloaromatization reactions, such as the Bergman or Myers-Saito cyclization, to form highly reactive diradical species.[1] This process can be initiated by factors like heat, light, and certain chemical environments. While these reactions are essential for its antitumor activity, they can also lead to its degradation during storage.[1][2][3]
Q2: What are the optimal storage conditions for powdered (lyophilized) Enaminomycin C?
A2: For long-term stability, powdered Enaminomycin C should be stored under the following conditions:
Parameter
Recommended Condition
Rationale
Temperature
-20°C or lower; -80°C is preferable
Reduces molecular motion and slows the rate of chemical degradation.[4]
Light
Protected from light (amber vials)
Light can provide the energy to initiate degradation pathways.[4]
Atmosphere
Inert gas (e.g., argon or nitrogen)
Minimizes oxidation, which can be a contributing factor to the degradation of complex molecules.
Container
Tightly sealed vial
Prevents moisture absorption and contamination.[4]
Q3: How should I prepare and store Enaminomycin C stock solutions?
A3: To maintain the integrity of Enaminomycin C in solution, it is crucial to follow these guidelines:
Parameter
Recommended Practice
Rationale
Solvent
Use a high-purity, anhydrous solvent in which Enaminomycin C is soluble (e.g., DMSO, acetonitrile).
The presence of water can facilitate hydrolysis and other degradation reactions.
Aliquoting
Prepare single-use aliquots.
Avoids multiple freeze-thaw cycles which can accelerate degradation.[4]
Storage Temperature
Store aliquots at -80°C.
Provides maximum stability for solutions. Some sensitive antibiotic solutions show significant degradation even at -20°C over a week.[4]
Light Protection
Use amber vials or wrap vials in foil.
Protects the solution from light-induced degradation.
Q4: For how long can I store Enaminomycin C stock solutions?
A4: The stability of Enaminomycin C in solution is highly dependent on the solvent and storage conditions. While specific data for Enaminomycin C is limited, it is best practice for highly sensitive compounds to use freshly prepared solutions. If storage is necessary, it is recommended to store aliquots at -80°C for no longer than one to three months.[4] For critical experiments, it is advisable to perform a stability check if the solution has been stored for an extended period.
Troubleshooting Guide
Issue: I am seeing inconsistent results in my experiments using a previously prepared stock solution of Enaminomycin C.
Potential Cause 1: Degradation due to improper storage.
Troubleshooting Steps:
Verify that the stock solution was stored at -80°C and protected from light.
Confirm that the stock solution was not subjected to multiple freeze-thaw cycles.
Prepare a fresh stock solution from powdered Enaminomycin C and repeat the experiment. Compare the results with those obtained using the old stock solution.
Potential Cause 2: Degradation of the compound in the experimental buffer.
Troubleshooting Steps:
The stability of similar compounds, like Mitomycin C, can be affected by the pH and composition of the buffer.[5][6]
Consider the pH of your experimental buffer. Enediyne stability can be pH-dependent.
Minimize the time Enaminomycin C is in the experimental buffer before use. Prepare it immediately before adding it to your assay.
Issue: I observe a color change or precipitation in my Enaminomycin C stock solution.
Potential Cause: Chemical degradation or poor solubility.
Troubleshooting Steps:
A color change can be an indicator of degradation. Discard the solution and prepare a fresh one.
Precipitation may indicate that the compound is coming out of solution, which could be due to temperature changes or interactions with the solvent over time. Ensure the solvent is appropriate and of high purity.
Experimental Protocols
Protocol 1: Stability Assessment of Enaminomycin C using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of Enaminomycin C over time.
Objective: To quantify the amount of intact Enaminomycin C remaining after storage under specific conditions.
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
C18 reversed-phase HPLC column
Methodology:
Standard Preparation: Prepare a fresh solution of Enaminomycin C at a known concentration in the desired solvent. This will serve as the time zero (T0) standard.
Sample Preparation: Prepare Enaminomycin C solutions for storage under the conditions you wish to test (e.g., -20°C in DMSO, 4°C in buffer).
HPLC Analysis (T0): Immediately analyze the T0 standard by HPLC to obtain the initial peak area corresponding to intact Enaminomycin C.
Incubation: Store the test samples under the defined conditions for the desired time points (e.g., 24 hours, 1 week, 1 month).
HPLC Analysis (Time Points): At each time point, retrieve a sample, allow it to reach room temperature, and analyze it by HPLC using the same method as for the T0 standard.
Data Analysis: Compare the peak area of Enaminomycin C in the stored samples to the peak area of the T0 standard. The percentage of remaining Enaminomycin C can be calculated as: (Peak Area at Time X / Peak Area at T0) * 100. The appearance of new peaks may indicate the formation of degradation products.[7]
troubleshooting inconsistent results in Enaminomycin C bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Enaminomycin C. The information is tailored to address common challenges encountered duri...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Enaminomycin C. The information is tailored to address common challenges encountered during bioassays with this and related quinone-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is Enaminomycin C and what is its known biological activity?
Enaminomycin C is a member of the epoxy quinone family of antibiotics.[1] It has been shown to exhibit cytostatic effects, meaning it can inhibit cell growth and proliferation.[1] Its activity has been observed in vitro against L1210 mouse leukemia cells.[1] While it is known to be a quinone-containing compound, detailed public information on its specific mechanism of action and signaling pathways is limited.
Q2: I am observing lower than expected potency (high IC50 value) in my cytotoxicity assay. What are the potential causes?
Several factors could contribute to lower than expected potency:
Compound Stability: Quinone compounds can be unstable in cell culture media, leading to degradation over the course of the experiment.[2][3] It is crucial to ensure the compound's integrity.
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to a compound due to differences in metabolism, target expression, and membrane permeability.
Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, incubation time, or reagent concentrations, can significantly impact the results.
Compound Purity: The purity of the Enaminomycin C batch is critical. Impurities can interfere with the assay or the compound's activity.
Q3: My results are inconsistent between experiments. What are the common sources of variability?
Inconsistent results in cell-based assays are a common challenge. Key sources of variability include:
Cell Passage Number: The characteristics of cell lines can change with high passage numbers, affecting their response to stimuli. It is recommended to use cells within a consistent and low passage range.
Reagent Preparation: Inconsistent preparation of reagents, including the Enaminomycin C stock solution and dilutions, can introduce significant error.
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially for serial dilutions and reagent additions, is a major source of variability.[4]
Incubation Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and growth, leading to inconsistent results.
Contamination: Mycoplasma or other microbial contamination can alter cellular responses and lead to unreliable data.
Q4: I am observing a precipitate in my culture medium after adding Enaminomycin C. What should I do?
Precipitation of the test compound is a common issue, especially with hydrophobic molecules. Here are some troubleshooting steps:
Check Solubility: Determine the solubility of Enaminomycin C in your culture medium. It may be necessary to prepare a higher concentration stock in a solvent like DMSO and then dilute it further in the medium.
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Serial Dilutions: Prepare working concentrations by performing serial dilutions of the stock solution in the culture medium, ensuring thorough mixing at each step.
Warm the Medium: Pre-warming the culture medium to 37°C before adding the compound stock can sometimes improve solubility.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values in your Enaminomycin C bioassays.
Experimental Protocol: Standard Cytotoxicity Assay (e.g., MTT Assay)
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of Enaminomycin C in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Enaminomycin C. Include a vehicle control (medium with the same concentration of solvent).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Example IC50 Values for a Related Quinone Compound (Mitomycin C)
Note: Specific IC50 values for Enaminomycin C are not widely published. The following table provides example data for a related compound, Mitomycin C, to illustrate how to present such data.
Cell Line
IC50 (µM)
Assay Type
Exposure Time (h)
HeLa
0.5 - 2.0
MTT
48
A549
1.0 - 5.0
SRB
72
MCF-7
0.2 - 1.5
AlamarBlue
48
L1210
0.1 - 0.8
CellTiter-Glo
72
Guide 2: Understanding the Cytostatic Mechanism
While the precise signaling pathway of Enaminomycin C is not fully elucidated, its classification as a quinone suggests potential mechanisms of action that can be investigated. Many quinone-containing compounds are known to induce oxidative stress and interfere with cellular redox balance.
Potential Signaling Pathway Involvement
Quinone compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can trigger various downstream signaling pathways, including those involved in apoptosis and cell cycle arrest.
Caption: Putative signaling pathway for Enaminomycin C.
Experimental Protocols to Investigate the Mechanism
ROS Detection Assay:
Treat cells with Enaminomycin C for various times.
Incubate cells with a fluorescent ROS indicator (e.g., DCFDA).
Measure fluorescence using a plate reader or flow cytometer.
Cell Cycle Analysis:
Treat cells with Enaminomycin C for a defined period.
Fix and stain the cells with a DNA-binding dye (e.g., Propidium Iodide).
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (e.g., Annexin V/PI Staining):
Treat cells with Enaminomycin C.
Stain cells with Annexin V-FITC and Propidium Iodide.
Analyze the percentage of apoptotic cells by flow cytometry.
By systematically addressing these potential issues and investigating the underlying mechanisms, researchers can achieve more consistent and reliable results in their Enaminomycin C bioassays.
Technical Support Center: Optimizing Enaminomycin C for Antibacterial Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Enami...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Enaminomycin C in antibacterial testing. Given that Enaminomycin C is reported to have weak antibacterial activity, this guide focuses on methodologies to accurately determine its potency and troubleshoot common experimental challenges.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow for determining the antibacterial efficacy of Enaminomycin C.
Issue
Possible Cause
Recommended Action
No antibacterial activity observed at any concentration.
1. Inherent Low Potency: Enaminomycin C is known to be weakly active against Gram-positive and Gram-negative bacteria.[1] 2. Compound Instability: The epoxy quinone structure of Enaminomycin C may be susceptible to degradation under certain pH, light, or temperature conditions. 3. Solubility Issues: The compound may not be fully dissolved in the test medium, leading to a lower effective concentration.
1. Broaden Concentration Range: Test a significantly wider range of concentrations, starting from high concentrations (e.g., >256 µg/mL). 2. Verify Compound Integrity: Prepare fresh stock solutions for each experiment. Protect solutions from light and store at recommended temperatures. Consider performing a stability study under your specific experimental conditions. 3. Optimize Solubilization: Ensure the chosen solvent is appropriate and does not interfere with bacterial growth. Use a solvent control in your assay. Consider gentle heating or sonication to aid dissolution, but verify that these methods do not degrade the compound.
Inconsistent MIC values between experiments.
1. Inoculum Variability: The density of the bacterial inoculum can significantly impact MIC results.[2] 2. Media Composition: Variations in media batches, especially cation concentrations, can affect the activity of some antibiotics. 3. Pipetting Errors: Inaccurate serial dilutions will lead to incorrect final concentrations.
1. Standardize Inoculum: Always prepare the inoculum to a 0.5 McFarland standard and verify the final concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).[3] 2. Use Standardized Media: Utilize cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques to ensure accurate dilutions.
Hazy growth or "skipped wells" in broth microdilution.
1. Contamination: The presence of a contaminating microorganism can lead to unexpected growth patterns. 2. Compound Precipitation: Enaminomycin C may precipitate at higher concentrations in the test medium. 3. Bacteriostatic vs. Bactericidal Effect: The compound may only be inhibiting growth (bacteriostatic) rather than killing the bacteria (bactericidal), leading to faint turbidity.
1. Check for Purity: Perform a purity check of the bacterial culture before starting the assay. 2. Visually Inspect Wells: Before incubation, inspect the plate for any signs of precipitation. If observed, reconsider the solvent and solubilization method. 3. Determine MBC: Following MIC determination, perform a Minimum Bactericidal Concentration (MBC) assay to ascertain if the compound is bactericidal.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for testing Enaminomycin C?
A1: Given its reported weak activity, it is advisable to start with a broad concentration range. A common approach is to use a two-fold serial dilution starting from a high concentration, for example, 1024 µg/mL down to 0.5 µg/mL.
Q2: What solvent should I use to dissolve Enaminomycin C?
A2: The choice of solvent depends on the specific salt form of Enaminomycin C. Common solvents for similar compounds include dimethyl sulfoxide (B87167) (DMSO) or methanol. It is crucial to use a solvent that is soluble in the culture medium and does not exhibit antibacterial activity at the final concentration used in the assay. Always include a solvent control in your experiments.
Q3: How should I interpret the results if Enaminomycin C only shows very high MIC values?
A3: High MIC values are consistent with the reported weak antibacterial activity of Enaminomycin C.[1] It is important to accurately report these values as they still provide valuable information about the compound's potency. Further studies could explore potential synergies with other antibiotics or modifications to the molecule to enhance its activity.
Q4: Can I use the disk diffusion method for Enaminomycin C?
A4: While disk diffusion is a common antibacterial susceptibility test, it may not be suitable for compounds with low potency or poor diffusion in agar (B569324). For quantitative data, broth microdilution or agar dilution methods to determine the Minimum Inhibitory Concentration (MIC) are recommended.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the MIC of Enaminomycin C.
1. Preparation of Enaminomycin C Stock Solution:
Dissolve Enaminomycin C in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
2. Preparation of Microtiter Plates:
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
Add 100 µL of the Enaminomycin C stock solution, appropriately diluted in CAMHB, to well 1.
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
3. Preparation of Bacterial Inoculum:
From a fresh agar plate, select 3-5 colonies of the test bacterium.
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
4. Inoculation and Incubation:
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
Following incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of Enaminomycin C at which there is no visible growth of bacteria.
Data Presentation
Table 1: Example MIC Data for Enaminomycin C
Bacterial Strain
MIC (µg/mL)
Staphylococcus aureus ATCC 29213
>256
Escherichia coli ATCC 25922
>256
Pseudomonas aeruginosa ATCC 27853
>256
Enterococcus faecalis ATCC 29212
>256
Note: This table presents hypothetical data consistent with the reported weak activity of Enaminomycin C. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for MIC Determination of Enaminomycin C.
Caption: Troubleshooting Logic for Enaminomycin C MIC Assays.
dealing with impurities in Enaminomycin C preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in Enaminomycin C preparations.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in Enaminomycin C produced by Streptomyces fermentation?
A1: Impurities in fermented natural products like Enaminomycin C can originate from several sources:
Co-metabolites: Streptomyces species are known to produce a wide array of secondary metabolites. Structurally related compounds, such as other enaminomycin variants (e.g., Enaminomycins A and B) or other unrelated metabolites, may be co-produced during fermentation.[1]
Biosynthetic Precursors and Intermediates: Incomplete conversion or metabolic shunting in the Enaminomycin C biosynthetic pathway can lead to the accumulation of precursors or pathway intermediates as impurities.
Degradation Products: Enaminomycin C may be susceptible to degradation under certain pH, temperature, light, or oxidative conditions encountered during fermentation, extraction, or purification. The enaminone functional group, for instance, can be susceptible to hydrolysis.
Residual Media Components: Components from the fermentation broth (e.g., sugars, amino acids, salts) may be carried through the extraction process if not adequately removed.
Reagents and Solvents: Impurities can be introduced from solvents, reagents, or materials used during the extraction and purification steps.
Q2: My Enaminomycin C preparation shows lower than expected biological activity. Could impurities be the cause?
A2: Yes, impurities can significantly impact the biological activity of your Enaminomycin C preparation in several ways:
Lower Potency: If a substantial portion of your sample consists of inactive impurities, the effective concentration of Enaminomycin C is lower than what is measured by weight, leading to reduced apparent activity.
Antagonistic Effects: Some impurities may interfere with the biological assay or have an antagonistic effect on the target of Enaminomycin C.
Toxicity: Certain impurities could be toxic to the cells or organisms used in your assay, leading to misleading results or cell death that is not attributable to the activity of Enaminomycin C.
It is crucial to assess the purity of your preparation, for example by High-Performance Liquid Chromatography (HPLC), to correlate it with the observed biological activity.
Q3: How can I assess the purity of my Enaminomycin C preparation?
A3: The most common and effective method for assessing the purity of Enaminomycin C is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A well-developed HPLC method can separate Enaminomycin C from its impurities, and the peak area percentage can be used to estimate purity. For more definitive identification of impurities, HPLC can be coupled with mass spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and identify major impurities if they are present at sufficient concentrations.
Q4: What are the recommended storage conditions for Enaminomycin C to minimize degradation?
A4: While specific stability data for Enaminomycin C is not extensively published, general recommendations for similar antibiotic compounds suggest storing it as a solid, protected from light, at low temperatures (-20°C or below). If solutions are required, they should be prepared fresh for use. If storage in solution is unavoidable, it is recommended to use a buffered solution at a slightly acidic to neutral pH and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles. A stability study is recommended to determine the optimal storage conditions for your specific preparation and solvent system.
Troubleshooting Guide
Problem 1: My HPLC chromatogram shows one or more unexpected peaks in my purified Enaminomycin C sample.
This is a common issue indicating the presence of impurities. The following workflow can help you identify and address the problem.
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
Problem 2: An impurity co-elutes with my Enaminomycin C peak in HPLC.
This indicates that your current HPLC method is not "stability-indicating" or specific enough.
Solution: Method development is required.
Change the mobile phase composition: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to your aqueous phase.
Modify the pH of the aqueous phase: The retention of ionizable compounds like Enaminomycin C and its impurities can be highly dependent on pH.
Try a different organic modifier: If you are using acetonitrile, try methanol (B129727), or vice versa.
Use a different column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity.
Adjust the temperature: Running the column at a different temperature can also affect selectivity.
Problem 3: My Enaminomycin C preparation is degrading over time, even when stored at low temperatures.
This suggests inherent instability of the molecule in your chosen storage conditions.
Solution: Perform a forced degradation study to understand the degradation pathway.
Expose your Enaminomycin C sample to various stress conditions (e.g., acid, base, oxidation, heat, light) for a defined period.
Analyze the stressed samples by HPLC-MS to identify the degradation products.
Based on the results, adjust your storage conditions to avoid the factors that cause degradation. For example, if it is acid-labile, ensure it is stored in a neutral or slightly basic buffer. If it is light-sensitive, store it in amber vials.
Data Presentation
When analyzing impurities, it is crucial to present the data in a clear and organized manner. The following tables provide templates for presenting purity data from HPLC analysis and results from a hypothetical forced degradation study.
Table 1: HPLC Purity Analysis of Enaminomycin C Batches
Batch ID
Retention Time (min)
Peak Area (%)
Identity
EC-2025-01
8.52
98.5%
Enaminomycin C
7.21
0.8%
Impurity A
9.15
0.7%
Impurity B
EC-2025-02
8.51
95.2%
Enaminomycin C
7.20
2.5%
Impurity A
10.33
2.3%
Impurity C
Table 2: Hypothetical Forced Degradation Study of Enaminomycin C
Stress Condition
Duration
Assay of Enaminomycin C (%)
Major Degradant Peak Area (%)
0.1 M HCl
24 h
85.2%
12.1% (at RRT 0.88)
0.1 M NaOH
24 h
70.5%
25.3% (at RRT 0.95)
5% H₂O₂
24 h
92.1%
6.5% (at RRT 1.12)
60°C Heat
48 h
95.8%
3.2% (at RRT 0.88)
Light (ICH Q1B)
1.2 million lux hours
98.1%
1.5% (at RRT 1.05)
RRT = Relative Retention Time with respect to Enaminomycin C.
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment of Enaminomycin C
This is a starting point for method development. The actual parameters may need to be optimized for your specific instrument and sample matrix.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm. Monitor at the λmax of Enaminomycin C.
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or DMSO) to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
Protocol 2: Characterization of Unknown Impurities by LC-MS
LC System: Use the HPLC method described in Protocol 1 or a developed, optimized method.
Mass Spectrometer: Couple the HPLC outlet to an electrospray ionization (ESI) source of a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument for high-resolution mass data).
Ionization Mode: Run in both positive and negative ion modes to maximize the chance of detecting the impurity.
Data Acquisition: Acquire full scan MS data to determine the molecular weight of the impurity. Acquire tandem MS (MS/MS) data by fragmenting the parent ion of the impurity to obtain structural information.
Data Analysis: Use the accurate mass measurement to predict the elemental composition of the impurity. Analyze the fragmentation pattern to propose a chemical structure.
Visualizations
A hypothetical biosynthetic pathway can help in predicting potential impurities that are structurally related to the final product.
Caption: A simplified, hypothetical biosynthetic pathway for Enaminomycin C.
enhancing the stability of Enaminomycin C for experimental use
Welcome to the technical support center for Enaminomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Enaminomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of this compound. Due to the limited availability of specific stability data for Enaminomycin C, this guide is based on the general chemical properties of its enamine and epoxy functionalities, as well as standard practices for handling unstable small molecules.
Frequently Asked Questions (FAQs)
Q1: What is Enaminomycin C and what are its potential applications?
Enaminomycin C is a member of the enaminomycin family of antibiotics. Structurally, it is characterized by the presence of both an enamine and an epoxy group, which are key to its biological activity but also contribute to its instability. It is being investigated for its potential antibacterial and anticancer properties.
Q2: What are the primary stability concerns with Enaminomycin C?
The main stability concerns for Enaminomycin C stem from its two primary functional groups:
Enamine Moiety: Enamines are susceptible to hydrolysis, particularly in acidic or neutral aqueous solutions, which can lead to the degradation of the compound and loss of activity.
Epoxy Ring: The strained epoxy ring is susceptible to nucleophilic attack, which can be catalyzed by acids or bases, leading to ring-opening and inactivation.
Q3: How should I store Enaminomycin C?
To maximize its shelf-life, Enaminomycin C should be stored as a dry powder (lyophilized solid) at -20°C or lower, protected from light and moisture. For short-term storage of solutions, it is recommended to use anhydrous aprotic solvents and store at -80°C.
Q4: I am seeing inconsistent results in my biological assays. Could this be due to compound instability?
Yes, inconsistent results are a common consequence of compound instability. Degradation of Enaminomycin C during sample preparation, storage, or the course of the experiment can lead to a lower effective concentration of the active compound, resulting in variability in your data. It is crucial to handle the compound with care and prepare fresh solutions for each experiment.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Loss of biological activity over time in aqueous media
Hydrolysis of the enamine functional group or nucleophilic attack on the epoxy ring.
Prepare fresh solutions of Enaminomycin C in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use. Minimize the time the compound is in aqueous buffer. Consider using buffered solutions at a slightly basic pH (e.g., pH 7.5-8.5) if compatible with your assay, as this may slow the rate of enamine hydrolysis.
Precipitation of the compound in aqueous buffer
Low aqueous solubility, which can be exacerbated by degradation products.
Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. For the final working solution, perform a serial dilution in the aqueous buffer, ensuring vigorous mixing. Do not exceed the solubility limit in the final assay medium. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Inconsistent results between experimental replicates
Degradation of the compound during the experiment.
Ensure all experimental steps are performed consistently and rapidly after the addition of Enaminomycin C. Prepare a fresh stock solution for each experiment. If possible, perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
Color change of the solution
Degradation of the quinone-like core structure.
A visible color change is a strong indicator of compound degradation. Discard the solution and prepare a fresh one. If the problem persists, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
General Recommendations for Handling Enaminomycin C
Solvent Selection: For stock solutions, use anhydrous aprotic polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
Solution Preparation: Always prepare solutions fresh for each experiment. If a stock solution in an organic solvent is prepared, it should be stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
pH Considerations: When preparing working solutions in aqueous buffers, be mindful of the pH. While slightly basic conditions might improve enamine stability, the epoxy ring can be more susceptible to base-catalyzed hydrolysis. The optimal pH should be determined empirically for your specific application.
Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions or during sensitive reactions, consider handling Enaminomycin C under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Preparation:
Prepare a 10 mM stock solution of Enaminomycin C in anhydrous DMSO.
Immediately before treating the cells, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Enaminomycin C. Include appropriate vehicle controls (medium with the same final concentration of DMSO).
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
MTT Assay:
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
Compound Preparation:
Prepare a 1 mg/mL stock solution of Enaminomycin C in anhydrous DMSO.
Perform a serial two-fold dilution of the stock solution in the broth medium in a 96-well microtiter plate to obtain the desired concentration range.
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Enaminomycin C that completely inhibits visible bacterial growth.
Visual Guides
Below are diagrams illustrating key concepts related to the handling and potential degradation of Enaminomycin C.
Caption: Recommended storage conditions for Enaminomycin C.
Troubleshooting
refining purification protocols for higher Enaminomycin C purity
Welcome to the technical support center for the purification of Enaminomycin C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of Enaminomycin C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their purification protocols for higher purity of Enaminomycin C.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for Enaminomycin C?
A1: The initial isolation of Enaminomycin C from fermentation broth typically involves a two-step chromatographic process. First, the clarified broth is passed through an activated carbon column to adsorb the antibiotic. After elution, further purification and separation from related compounds like Enaminomycins A and B are achieved using size-exclusion chromatography on a Sephadex LH-20 column.[1]
Q2: What are the known chemical properties of Enaminomycin C that are relevant to its purification?
A2: Enaminomycin C is a member of the epoxy quinone family.[2] Its molecular formula is C7H7NO5, and its structure is 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1]hept-3-ene-3-carboxylic acid. The presence of an epoxy group suggests potential instability under acidic or basic conditions. Compounds with similar structures are known to be labile, which is a critical consideration during purification and storage.[3]
Q3: How can I assess the purity of my Enaminomycin C sample?
Q4: What are the optimal storage conditions for Enaminomycin C?
A4: Given that Enaminomycin C is an epoxy quinone, it is advisable to store it at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It should be stored as a dry powder and protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. The stability of similar compounds is significantly affected by temperature and pH.[4][5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Enaminomycin C.
Issue 1: Low Yield After Activated Carbon Chromatography
Possible Causes and Solutions:
Possible Cause
Troubleshooting Step
Incomplete Adsorption
- Optimize pH: The adsorption of compounds onto activated carbon can be pH-dependent. Prepare small-scale experiments to test the binding of Enaminomycin C to activated carbon at different pH values of the loading buffer. - Check Flow Rate: A high flow rate during sample loading can reduce the contact time with the resin, leading to incomplete binding. Try reducing the flow rate.
Irreversible Binding
- Elution Solvent Optimization: The initial protocol uses aqueous acetone (B3395972). If the yield is low, test a gradient of acetone concentrations (e.g., 20% to 80% in water) to find the optimal elution concentration. You can also try alternative solvents like methanol (B129727) or ethanol.
Degradation on Column
- Temperature Control: Perform the chromatography at a lower temperature (e.g., 4°C) to minimize potential degradation of the temperature-sensitive quinone structure.
Issue 2: Poor Separation on Sephadex LH-20 Column
Possible Causes and Solutions:
Possible Cause
Troubleshooting Step
Improper Column Packing
- Swell the Resin Properly: Ensure the Sephadex LH-20 resin is fully swollen in the mobile phase before packing the column. Insufficient swelling can lead to a poorly packed bed.[7] - Avoid Air Bubbles: Pack the column in one continuous motion to prevent the introduction of air bubbles, which can cause channeling and poor separation.
Incorrect Mobile Phase
- Solvent Selection: While aqueous acetone or methanol are common, the polarity of the solvent system is crucial. If co-elution of impurities occurs, try adjusting the solvent composition. For example, if using methanol, adding a small percentage of water can sometimes improve separation.
Column Overloading
- Reduce Sample Volume: Overloading the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded onto the column. A sample volume of 1-2% of the total column volume is a good starting point.
Column Compression
- Control Flow Rate: Sephadex LH-20 is a soft gel and can compress under high pressure, leading to high backpressure and poor separation. Use a low flow rate, and if using a pump, monitor the backpressure carefully. Gravity flow is often recommended.[7][8]
Issue 3: Presence of Degradation Products in the Final Sample
Possible Causes and Solutions:
Possible Cause
Troubleshooting Step
pH Instability
- Buffer all Solutions: The epoxy group in Enaminomycin C may be susceptible to hydrolysis at acidic or basic pH. Ensure all buffers and solutions used during purification are maintained at a neutral pH (around 7.0).
Temperature Instability
- Maintain Cold Chain: Keep the sample and all solutions cold (4°C) throughout the purification process. Avoid repeated freeze-thaw cycles. Some quinones are known to be thermally unstable.[9]
Oxidation
- Use Degassed Solvents: To minimize oxidation, consider using solvents that have been degassed by sparging with nitrogen or argon. The addition of a small amount of an antioxidant like ascorbic acid to the buffers could also be tested, but its compatibility and potential for co-elution would need to be assessed.
Data Presentation
Table 1: Hypothetical Purity and Yield of Enaminomycin C at Different Purification Stages
Purification Step
Total Protein (mg)
Enaminomycin C (mg)
Purity (%)
Yield (%)
Clarified Fermentation Broth
5000
150
3
100
Activated Carbon Eluate
500
120
24
80
Sephadex LH-20 Pool
50
105
95
70
Table 2: Hypothetical Stability of Enaminomycin C in Solution at Different Temperatures
Storage Temperature (°C)
Purity after 24 hours (%)
Purity after 72 hours (%)
4
98
92
25 (Room Temperature)
85
60
Experimental Protocols
Protocol 1: Activated Carbon Chromatography
Resin Preparation: Wash activated carbon with 10 column volumes (CV) of deionized water.
Equilibration: Equilibrate the column with 5 CV of the loading buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
Sample Loading: Load the clarified fermentation broth onto the column at a slow flow rate (e.g., 1 mL/min).
Washing: Wash the column with 10 CV of loading buffer to remove unbound impurities.
Elution: Elute the bound Enaminomycin C with an elution buffer (e.g., 50% acetone in 50 mM phosphate buffer, pH 7.0). Collect fractions.
Analysis: Analyze the fractions for the presence of Enaminomycin C using a suitable method (e.g., UV-Vis spectrophotometry or HPLC).
Protocol 2: Sephadex LH-20 Chromatography
Resin Swelling: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) for at least 3 hours at room temperature.
Column Packing: Prepare a slurry of the swollen resin and pour it into the column in a single, continuous motion. Allow the column to pack under gravity flow. Do not let the column run dry.
Equilibration: Equilibrate the packed column with at least 2 CV of the mobile phase.
Sample Preparation: Concentrate the Enaminomycin C-containing fractions from the activated carbon step and dissolve the residue in a minimal amount of the mobile phase.
Sample Loading: Carefully load the sample onto the top of the column bed.
Elution: Start the elution with the mobile phase under gravity flow. Collect fractions.
Fraction Analysis: Analyze the collected fractions to identify those containing high-purity Enaminomycin C.
Visualizations
Caption: Experimental workflow for the purification of Enaminomycin C.
Caption: Logical workflow for troubleshooting low purity issues.
Technical Support Center: Enaminomycin C & Related Phosphoglycolipid Antibiotics
Welcome to the Technical Support Center for Enaminomycin C and related phosphoglycolipid antibiotic production. This resource is designed for researchers, scientists, and drug development professionals to address challen...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Enaminomycin C and related phosphoglycolipid antibiotic production. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in the fermentation of these complex secondary metabolites.
While Enaminomycin C is specifically produced by Streptomyces baarnensis[1], the available literature is limited. Therefore, this guide heavily references the closely related and extensively studied phosphoglycolipid antibiotic, Moenomycin, produced by Streptomyces ghanaensis. The principles and troubleshooting strategies discussed here are largely applicable to both compounds due to their structural and biosynthetic similarities.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Enaminomycin C / Moenomycin production?
Batch-to-batch variability in the production of complex secondary metabolites like Enaminomycin C and Moenomycin by Streptomyces species is a multifactorial issue. The primary causes can be broadly categorized into physiological and genetic factors.
Physiological Factors:
Media Composition: Inconsistent quality or preparation of media components, including carbon and nitrogen sources, can significantly impact yield.
Fermentation Parameters: Minor deviations in pH, temperature, aeration, and agitation speed between batches can lead to different growth rates and secondary metabolite production profiles.
Inoculum Quality: Variability in the age, size, and metabolic state of the inoculum can affect the kinetics of the fermentation process.
Genetic Factors:
Strain Instability: Streptomyces species are known for their genetic instability, which can lead to a decline in antibiotic production over successive generations.
Regulatory Gene Expression: The biosynthesis of these antibiotics is controlled by a complex network of regulatory genes. Variations in the expression of these genes can alter the final product titer.
Q2: Which cultivation parameters are most critical to control for consistent production?
For consistent production of phosphoglycolipid antibiotics by Streptomyces, the following parameters are critical to monitor and control:
pH: The optimal pH for the growth of most Streptomyces strains is between 6.0 and 8.0. Deviations outside the optimal range can inhibit enzyme activity crucial for antibiotic biosynthesis.
Temperature: The ideal temperature for production is typically around 30°C. Temperature shifts can affect both cell growth and the stability of the produced antibiotic.
Dissolved Oxygen (DO): Aeration and agitation are crucial for maintaining an adequate supply of dissolved oxygen, which is essential for the aerobic metabolism of Streptomyces. Insufficient DO is a common limiting factor in secondary metabolite production.
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the fermentation medium have a direct impact on the biosynthesis of the antibiotic.
Q3: How can I quantify the concentration of Enaminomycin C / Moenomycin in my fermentation broth?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most common and reliable method for the quantification of Enaminomycin C and Moenomycin.
Sample Preparation: The fermentation broth is typically centrifuged to remove biomass. The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration of the antibiotic.
Chromatography: A C18 reverse-phase column is commonly used for separation.
Detection: Mass spectrometry provides high sensitivity and selectivity for detecting and quantifying the target antibiotic and its analogs.
Troubleshooting Guides
Issue 1: Low or No Antibiotic Production
This is a common issue that can be caused by a variety of factors. The following troubleshooting workflow can help identify the root cause.
Technical Support Center: Enhancing the Antibacterial Potency of Enaminomycin C
Welcome to the technical support center for researchers focused on the development of Enaminomycin C and its analogs. This resource provides troubleshooting guidance and frequently asked questions to assist in your exper...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers focused on the development of Enaminomycin C and its analogs. This resource provides troubleshooting guidance and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Enaminomycin C and what is its known antibacterial activity?
Enaminomycin C is an antibiotic belonging to the epoxy quinone family.[1] Its structure has been determined as 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2][3]hept-3-ene-3-carboxylic acid.[4] Compared to other compounds in its family, such as Enaminomycin A, it is considered to be only weakly active against both Gram-positive and Gram-negative bacteria.[1]
Q2: What are the primary strategic approaches to increase the antibacterial potency of Enaminomycin C?
Based on general principles of antibiotic development and structure-activity relationship (SAR) studies of related compounds, several strategies can be proposed:
Structural Modification (Analog Synthesis): The core of potency enhancement often lies in creating analogs. For related compounds, modifications to side chains, substituting functional groups, and altering stereochemistry have proven effective.[5][6] For quinone-containing antibiotics like Mitomycin C, potency has been correlated with the quinone's reduction potential (E1/2) and the molecule's lipophilicity (log P).[7] Exploring modifications to the enamine and carboxylic acid moieties could also yield improvements.
Combination Therapy: Using Enaminomycin C or its analogs in conjunction with other antimicrobial agents can lead to synergistic effects.[8] This approach can lower the minimum inhibitory concentration (MIC) of both drugs and potentially overcome bacterial defense mechanisms.[8] Combining agents that target different cellular pathways is a common strategy.[8]
Novel Delivery Systems (Formulation): For compounds with poor solubility or cell permeability, novel formulations can enhance efficacy. Nano-encapsulation, for instance, can improve the interaction of an antimicrobial agent with the bacterial cell membrane and allow for controlled, sustained release, thereby increasing its apparent potency.[9]
Q3: How is the antibacterial potency of a compound quantitatively measured?
The most common method is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][10] Standard methods for MIC determination include:
Broth Dilution: This involves preparing a series of dilutions of the compound in a liquid growth medium, which is then inoculated with the test bacterium.[10] It can be performed in test tubes (macrodilution) or 96-well plates (microdilution).[10]
Agar (B569324) Dilution: The antimicrobial agent is incorporated directly into the agar medium at various concentrations.[11] The surface is then inoculated with the test bacteria.[11] This method is considered reliable and allows for the testing of multiple strains simultaneously.[11]
Diffusion Methods: These are generally used for screening. They include the disk diffusion (or cylinder-plate) assay, where a disk impregnated with the compound is placed on an inoculated agar plate.[10][12] The diameter of the resulting "zone of inhibition" where no growth occurs is measured to assess potency.[12]
Troubleshooting Guides
Problem: My newly synthesized Enaminomycin C analog shows no improvement in antibacterial activity.
Troubleshooting Steps:
Re-evaluate the Structural Modification: Consider the physicochemical properties altered by your modification. For similar quinone antibiotics, increased lipophilicity and a more easily reduced quinone ring were linked to higher potency in cell culture assays.[7] Was your modification too bulky, potentially causing steric hindrance at the target site?[5]
Expand the Range of Targets: Test the analog against a broader panel of bacterial strains, including both Gram-positive and Gram-negative species, as activity can be spectrum-specific.[1]
Consider a Different Modification Site: If one modification site yields poor results, focus on other functional groups of the Enaminomycin C scaffold. The enamine, carboxylic acid, and hydroxyl groups are all potential sites for chemical derivatization.
Verify Compound Purity and Integrity: Use analytical techniques (NMR, Mass Spectrometry, HPLC) to confirm the structure and purity of your synthesized analog. Impurities or degradation could be responsible for the lack of activity.
Problem: My compound has high theoretical potency but performs poorly in assays, possibly due to low solubility or poor cell uptake.
Troubleshooting Steps:
Modify Formulation: Attempt to dissolve the compound in a small amount of a biocompatible solvent like DMSO before creating aqueous dilutions. Be sure to run a solvent-only control to ensure it has no antibacterial effect at the concentration used.
Investigate Nano-encapsulation: Encapsulating the compound in lipid- or polymer-based nanoparticles can significantly improve its solubility and ability to interact with bacterial membranes.[9] This strategy facilitates a controlled release and can enhance the therapeutic effect.[9]
Structural Modification for Improved Pharmacokinetics: Synthesize analogs with altered lipophilicity. Structure-activity relationship studies for similar antibiotics have shown that lipophilicity (log P) is a critical factor influencing cell uptake and, consequently, potency.[7]
Problem: My lead compound is potent but may be prone to the development of bacterial resistance.
Troubleshooting Steps:
Explore Combination Therapy: Identify a second antibiotic that operates through a different mechanism of action.[8] For example, if Enaminomycin C is suspected to inhibit DNA gyrase (similar to aminocoumarins), pairing it with a cell wall synthesis inhibitor (like a β-lactam) could produce a synergistic effect.[13]
Perform Synergy Testing: Use a checkerboard assay (a two-dimensional broth microdilution) to systematically test various concentration combinations of your lead compound and another antibiotic. This will allow you to calculate the Fractional Inhibitory Concentration (FIC) index and determine if the interaction is synergistic, additive, or antagonistic.
Combine with Resistance Inhibitors: Investigate combining your compound with known inhibitors of bacterial resistance mechanisms, such as efflux pump inhibitors. Some components of essential oils have been shown to modulate drug resistance by targeting these pumps.[9]
Data Presentation
When evaluating a series of new Enaminomycin C analogs, all quantitative data should be organized systematically. The following table serves as a template for presenting MIC data.
Technical Support Center: Managing Off-Target Effects of Enaminomycin C in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential off-target effects of Enaminomycin C, a member of the epoxy quinone family of ant...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential off-target effects of Enaminomycin C, a member of the epoxy quinone family of antibiotics. Given the limited specific data on Enaminomycin C, this guide also provides broader strategies applicable to other quinone-based small molecules.
Frequently Asked Questions (FAQs)
Q1: What is Enaminomycin C and what is its known biological activity?
Enaminomycin C is a naturally occurring antibiotic belonging to the epoxy quinone structural class.[1][2] Published data indicates that it possesses weak antibacterial activity.[1] While its precise mechanism of action is not well-defined, compounds of the quinone class are known to exert their effects through various mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, and the generation of reactive oxygen species (ROS) which can lead to cellular damage.
Q2: What are "off-target" effects and why are they a concern with compounds like Enaminomycin C?
Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. For quinone-containing compounds like Enaminomycin C, the potential for off-target effects is significant due to their reactive nature, which can lead to non-specific interactions with various cellular macromolecules.
Q3: What are the initial signs that Enaminomycin C might be causing off-target effects in my cellular assay?
Common indicators of potential off-target effects include:
High Cytotoxicity: Significant cell death observed at concentrations close to the intended effective dose.
Inconsistent Phenotypes: Discrepancies between the observed cellular phenotype and what is expected based on the presumed target.
Lack of Structure-Activity Relationship (SAR): Structurally similar but inactive analogs of Enaminomycin C producing similar cellular effects.
Discrepancy with Genetic Approaches: The phenotype observed with Enaminomycin C differs from that seen with genetic knockdown (e.g., siRNA, CRISPR) of the intended target.
Q4: How can I distinguish between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target cytotoxicity is crucial. A recommended approach involves a combination of techniques:
Dose-Response Analysis: Determine the concentration at which Enaminomycin C induces the desired effect versus the concentration that causes cytotoxicity. A large window between the two suggests better on-target activity.
Orthogonal Validation: Use a structurally different compound known to act on the same putative target. If it produces the same phenotype, it strengthens the evidence for an on-target effect.
Target Engagement Assays: Directly measure the binding of Enaminomycin C to its intended target within the cell.
Genetic Knockdown/Knockout: Compare the phenotype induced by Enaminomycin C in wild-type cells versus cells where the intended target has been knocked down or knocked out. Abolishment or reduction of the phenotype in the modified cells supports an on-target mechanism.
Troubleshooting Guides
Issue 1: High background or non-specific signal in my assay.
High background can mask the true effect of Enaminomycin C. Here are some troubleshooting steps:
Optimize Compound Concentration: Perform a thorough dose-response experiment to identify the optimal concentration range.
Review Assay Protocol: Ensure all washing steps are adequate to remove unbound compound.
Check Reagent Quality: Confirm the stability and purity of Enaminomycin C and other assay reagents.
Use Appropriate Controls: Include vehicle-only controls and controls with an inactive analog of Enaminomycin C if available.
Issue 2: Observed phenotype is inconsistent with the expected mechanism of action.
If the cellular response to Enaminomycin C is not what you anticipated, consider the following:
Hypothesize and Test Alternative Pathways: Quinone compounds can have pleiotropic effects. Consider if Enaminomycin C might be modulating other signaling pathways.
Perform Target Deconvolution Studies: Employ techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) to identify potential off-targets.
Consult the Literature for Related Compounds: Research the known off-target effects of other epoxy quinone antibiotics for potential leads.
Data Presentation
Clear and structured data presentation is essential for interpreting your results. All quantitative data should be summarized in tables.
Table 1: Example Dose-Response Data for Enaminomycin C
Concentration (µM)
Target Inhibition (%)
Cell Viability (%)
0.1
5 ± 1
98 ± 2
1
25 ± 3
95 ± 3
10
70 ± 5
80 ± 4
50
95 ± 2
40 ± 6
100
98 ± 1
15 ± 5
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Phenotypes from Compound Treatment and Genetic Knockdown
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if Enaminomycin C directly binds to a specific target protein in intact cells.
Methodology:
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or Enaminomycin C at the desired concentration for a specified time.
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes to induce protein denaturation.
Lysis: Lyse the cells by freeze-thawing.
Centrifugation: Separate the soluble protein fraction (containing undenatured proteins) from the aggregated proteins by centrifugation.
Protein Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
Data Analysis: A shift in the melting curve of the target protein in the presence of Enaminomycin C compared to the vehicle control indicates target engagement.
Protocol 2: Reactive Oxygen Species (ROS) Detection Assay
Objective: To investigate if Enaminomycin C induces oxidative stress.
Methodology:
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.
Compound Treatment: Treat cells with various concentrations of Enaminomycin C or a positive control (e.g., H₂O₂).
Probe Loading: Add a ROS-sensitive fluorescent probe (e.g., DCFDA) to the cells and incubate.
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
Visualizations
Caption: A workflow for troubleshooting suspected off-target effects.
Caption: A potential signaling pathway for quinone antibiotics.
Enaminomycin C: A Comparative Analysis of Efficacy in the Quinone Antibiotic Landscape
For Immediate Release In the ongoing quest for novel antimicrobial agents, a comprehensive evaluation of existing but lesser-studied compounds is critical. This guide provides a comparative analysis of the efficacy of En...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the ongoing quest for novel antimicrobial agents, a comprehensive evaluation of existing but lesser-studied compounds is critical. This guide provides a comparative analysis of the efficacy of Enaminomycin C, an epoxy quinone antibiotic, against other well-established quinone antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and a discussion of the mechanistic distinctions within this broad class of antibacterial agents.
Introduction to Quinone Antibiotics
Quinone antibiotics are a diverse group of compounds characterized by a quinone ring structure. This class is broadly divided into several families, including the clinically significant fluoroquinolones and the naturally occurring epoxy quinones. While fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, have been mainstays in clinical practice for decades, the emergence of antibiotic resistance necessitates the exploration of alternative scaffolds like that of Enaminomycin C.
Enaminomycin C: An Overview
Enaminomycin C belongs to the epoxy quinone family of antibiotics.[1][2] Unlike the well-characterized fluoroquinolones that primarily target DNA gyrase and topoisomerase IV, the precise mechanism of action for epoxy quinones is less defined but is understood to involve the covalent modification of protein nucleophiles through their reactive epoxide group.[3][4] Enaminomycin A, a related compound, has shown activity against both Gram-positive and Gram-negative bacteria and exhibits cytostatic effects on L1210 mouse leukemia cells.[1] However, Enaminomycin C has been reported to be only weakly active against both Gram-positive and Gram-negative bacteria.[1]
Comparative Efficacy: A Quantitative Look
A direct quantitative comparison of the efficacy of Enaminomycin C with other quinone antibiotics is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for Enaminomycin C in publicly accessible literature. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a key metric for comparing antibacterial potency.
To provide a framework for comparison, the following table summarizes the known qualitative activity of Enaminomycin C and the quantitative MIC data for representative fluoroquinolone antibiotics against a panel of common bacterial pathogens. It is important to note that the lack of specific MIC values for Enaminomycin C prevents a direct, quantitative comparison in this format.
Note: MIC90 values represent the concentration required to inhibit 90% of isolates and can vary based on the specific strain and testing methodology.
Mechanism of Action: Divergent Pathways to Bacterial Cell Death
The antibacterial efficacy of quinone antibiotics stems from their ability to disrupt essential cellular processes. However, the specific molecular targets and pathways differ significantly between fluoroquinolones and epoxy quinones.
Fluoroquinolones: Inhibition of DNA Replication
Fluoroquinolones exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV.[5][6][7][][9] These enzymes are crucial for managing DNA supercoiling and decatenation during replication. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to the inhibition of DNA synthesis and ultimately cell death.[5][7][][9]
Mechanism of action for fluoroquinolone antibiotics.
Epoxy Quinones: Covalent Modification of Cellular Targets
The mechanism of action for epoxy quinone antibiotics like Enaminomycin C is less understood but is believed to involve their highly reactive epoxyquinoid core. This structure acts as an electrophilic "warhead" that can covalently bind to and inactivate essential bacterial proteins through Michael addition and epoxide opening.[3][4] The specific protein targets of Enaminomycin C have not been fully elucidated, representing a key area for future research.
Proposed mechanism of action for epoxy quinone antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the efficacy of antimicrobial agents. The following is a standardized broth microdilution protocol.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
1. Materials:
Mueller-Hinton Broth (MHB)
96-well microtiter plates
Bacterial inoculum standardized to 0.5 McFarland turbidity
Stock solutions of the test antibiotics
Incubator (35°C ± 2°C)
2. Procedure:
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of each antibiotic in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, bringing the total volume to 100 µL.
Controls: Include a growth control well (MHB and inoculum only) and a sterility control well (MHB only).
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
A Comparative Guide to the Mechanisms of Action: Enaminomycin C vs. Nalidixic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the mechanisms of action of two antibacterial compounds: Enaminomycin C, an epoxy quinone antibiotic, and nalid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two antibacterial compounds: Enaminomycin C, an epoxy quinone antibiotic, and nalidixic acid, a quinolone antibiotic. This document summarizes their molecular targets, mechanisms of inhibition, and antibacterial spectra, supported by available experimental data and detailed protocols for relevant assays.
Introduction
The rising threat of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing and novel antibacterial agents. Enaminomycin C and nalidixic acid represent two distinct classes of antibiotics that interfere with bacterial DNA replication, a critical pathway for bacterial survival. While nalidixic acid's mechanism as a DNA gyrase inhibitor is well-established, the precise molecular target of Enaminomycin C is less characterized. This guide aims to provide a comprehensive comparison based on current scientific literature.
Mechanism of Action
Nalidixic Acid
Nalidixic acid is a first-generation quinolone antibiotic that primarily targets bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and, to a lesser extent, topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and repair.
The mechanism of action of nalidixic acid involves the following key steps:
Binding to the Enzyme-DNA Complex: Nalidixic acid does not bind to DNA gyrase or DNA alone but rather to the transient covalent complex formed between the enzyme and DNA.[3][4]
Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. Nalidixic acid stabilizes this "cleavage complex," preventing the re-ligation of the DNA strands.[1][2]
Inhibition of DNA Replication: The accumulation of these stabilized cleavage complexes leads to the arrest of the DNA replication fork, thereby inhibiting overall DNA synthesis.[1] This ultimately results in bacterial cell death.
Enaminomycin C
Enaminomycin C belongs to the epoxy quinone class of antibiotics.[5] While specific mechanistic studies on Enaminomycin C are limited, the broader class of quinone and epoxyquinone antibiotics is known to exhibit antibacterial activity through various mechanisms. These can include the inhibition of nucleic acid and protein synthesis, disruption of the cell wall, and blockage of energy metabolism.
Based on its structural class, the proposed mechanism of action for Enaminomycin C and other epoxyquinones may involve:
Alkylation of Biological Macromolecules: The highly reactive epoxy group can potentially alkylate nucleophilic residues in essential enzymes or DNA, leading to their inactivation.
Generation of Reactive Oxygen Species (ROS): Quinone structures are known to undergo redox cycling, which can generate ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cell death.
Inhibition of Essential Enzymes: Like other quinones, Enaminomycin C may interfere with various enzymatic processes crucial for bacterial survival. While not definitively proven, inhibition of topoisomerases like DNA gyrase remains a plausible mechanism given the structural similarities to other DNA-interacting compounds.
Quantitative Data Comparison
The following table summarizes the available quantitative data for Enaminomycin C and nalidixic acid. It is important to note that specific inhibitory concentrations for Enaminomycin C are not widely reported in the available literature.
Parameter
Enaminomycin C
Nalidixic Acid
Reference(s)
Target Enzyme
Not definitively identified; potentially multiple targets including enzymes involved in nucleic acid synthesis.
On ice, prepare reaction mixtures containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
Add the test compound at various concentrations to the reaction tubes. Include a no-drug control and a solvent control.
Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase to each tube.
Incubate the reactions at 37°C for 30-60 minutes.
Stop the reaction by adding the stop buffer/loading dye.
Extract the DNA by adding chloroform:isoamyl alcohol, vortexing briefly, and centrifuging.
Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control. The IC50 value is the concentration of the compound that inhibits 50% of the gyrase activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
Bacterial strain (e.g., E. coli)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Test compound (Enaminomycin C or nalidixic acid)
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final testing concentration (typically 5 x 10⁵ CFU/mL in the well).
Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well microtiter plate.
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubate the plate at 37°C for 16-20 hours.
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (e.g., at 600 nm) using a microplate reader. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizations
Caption: Mechanism of action of nalidixic acid.
Caption: Proposed mechanisms of action for Enaminomycin C.
Caption: Experimental workflows for MIC and DNA gyrase assays.
Conclusion
Nalidixic acid has a well-defined mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV to inhibit DNA replication. In contrast, the specific molecular target and mechanism of Enaminomycin C are not as clearly elucidated. Based on its chemical structure as an epoxy quinone, it is likely to have a multi-faceted mechanism of action, potentially involving the alkylation of macromolecules, generation of oxidative stress, and inhibition of various essential enzymes.
Further research, including specific enzyme inhibition assays and studies to identify cellular binding partners, is required to fully characterize the mechanism of action of Enaminomycin C. Such studies would be invaluable for understanding its potential as a therapeutic agent and for the development of novel antibiotics targeting similar pathways. This guide highlights the importance of detailed mechanistic studies in the ongoing effort to combat antimicrobial resistance.
Validating the Antibacterial Spectrum of Enaminomycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antibacterial spectrum of Enaminomycin C, placing its known activity in context with established antibioti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Enaminomycin C, placing its known activity in context with established antibiotic agents. Due to the limited publicly available quantitative data on Enaminomycin C, this document summarizes its described qualitative activity and provides a framework for its potential validation through standardized experimental protocols.
Overview of Enaminomycin C
Enaminomycin C is a member of the enaminomycin family of antibiotics, which are characterized as epoxy quinone compounds.[1][2] While Enaminomycin A, another member of this family, has shown potent activity against both Gram-positive and Gram-negative bacteria, Enaminomycin C has been reported to possess only weak activity against these bacterial groups.[1]
Comparative Antibacterial Spectrum
Antibiotic
Class
Target Organism
Typical MIC Range (µg/mL)
Penicillin
β-Lactam
Staphylococcus aureus (susceptible)
0.015 - 2
Ciprofloxacin
Fluoroquinolone
Staphylococcus aureus
0.12 - 4
Vancomycin
Glycopeptide
Staphylococcus aureus (MRSA)
0.5 - 2
Ampicillin
β-Lactam
Escherichia coli
2 - >128
Ciprofloxacin
Fluoroquinolone
Escherichia coli
0.004 - >32
Gentamicin
Aminoglycoside
Escherichia coli
0.03 - 128
Enaminomycin C
Epoxy Quinone
Gram-positive & Gram-negative bacteria
Data not available (reported as weakly active)
Note: MIC values can vary significantly depending on the bacterial strain and the specific testing conditions.
Proposed Mechanism of Action
Enaminomycin C belongs to the quinone family of antibiotics. The proposed mechanism of action for quinolone antibiotics involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[5][6] By targeting these enzymes, quinolones introduce double-strand breaks in the bacterial DNA, leading to cell death.
Caption: Proposed mechanism of action for Enaminomycin C.
Experimental Protocols for MIC Determination
To quantitatively assess the antibacterial spectrum of Enaminomycin C, a standardized Minimum Inhibitory Concentration (MIC) assay should be performed. The broth microdilution method is a commonly accepted and reliable technique.
Broth Microdilution MIC Assay Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Methodology:
Preparation of Materials:
Enaminomycin C Stock Solution: Prepare a concentrated stock solution of Enaminomycin C in a suitable solvent (e.g., DMSO or water). The final solvent concentration in the assay should not exceed 1% to avoid inhibiting bacterial growth.
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) for consistent and reproducible results.
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
Inoculum Preparation:
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or MHB.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Assay Procedure:
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
Add 50 µL of the Enaminomycin C stock solution to the first well of each row to be tested.
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension.
The final volume in each well will be 100 µL.
Positive Control: A well containing MHB and the bacterial inoculum, but no antibiotic.
Negative Control: A well containing MHB only, to check for contamination.
Incubation and Interpretation:
Incubate the plate at 37°C for 18-24 hours in ambient air.
The MIC is determined as the lowest concentration of Enaminomycin C at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.
Conclusion
While Enaminomycin C is reported to have weak antibacterial activity, a comprehensive validation of its spectrum requires quantitative MIC data against a diverse panel of clinically relevant bacterial strains. The experimental protocols outlined in this guide provide a standardized approach for researchers to generate this crucial data. Such studies will enable a more definitive comparison of Enaminomycin C with existing antibiotics and inform its potential for future development.
Cross-Resistance Profile of Enaminomycin C: An Analysis for Researchers
A comprehensive review of available literature reveals a significant gap in the understanding of the cross-resistance profiles of Enaminomycin C with other existing antibiotics. Despite its classification as an epoxy qui...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of available literature reveals a significant gap in the understanding of the cross-resistance profiles of Enaminomycin C with other existing antibiotics. Despite its classification as an epoxy quinone antibiotic, detailed studies elucidating its specific mechanism of action and the resultant cross-resistance patterns are currently unavailable in the public domain. This guide summarizes the known information about Enaminomycin C and outlines the general principles of antibiotic cross-resistance that may be relevant for future research in this area.
Enaminomycin C: A Member of the Epoxy Quinone Family
Enaminomycin C is a unique antibiotic characterized by a bicyclic structure, specifically identified as 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid. It belongs to the epoxy quinone family of antibiotics.[2][3] Initial studies have indicated that Enaminomycin C exhibits weak activity against both Gram-positive and Gram-negative bacteria. However, these early reports do not provide in-depth data on its molecular target or the mechanisms by which bacteria might develop resistance.
The Challenge of Undefined Mechanism of Action
The absence of a defined mechanism of action for Enaminomycin C is the primary obstacle in predicting its cross-resistance patterns. The potential for cross-resistance with other antibiotics is intrinsically linked to the target and mode of action of the drug. For instance, if Enaminomycin C were to inhibit a specific bacterial enzyme, it would be plausible to observe cross-resistance with other antibiotics that also target the same enzyme or a related pathway. Conversely, if resistance arises from a general mechanism, such as the activation of an efflux pump that expels multiple drugs from the bacterial cell, then cross-resistance to a broad spectrum of unrelated antibiotics could be expected.
General Principles of Antibiotic Cross-Resistance
While specific data for Enaminomycin C is lacking, researchers can consider the following established mechanisms of cross-resistance when designing future studies:
Target Modification: Alterations in the bacterial target of an antibiotic can lead to resistance not only to the primary drug but also to other antibiotics that bind to the same or a similar site.
Efflux Pumps: Bacteria can develop pumps that actively transport a wide range of antibiotics out of the cell, leading to multidrug resistance.
Enzymatic Inactivation: The production of enzymes that can modify and inactivate multiple types of antibiotics is a common mechanism of cross-resistance.
Alterations in Cell Permeability: Changes in the bacterial cell wall or membrane can restrict the entry of various antibiotics, conferring resistance to multiple drug classes.
Future Research Directions
To address the current knowledge gap, the following experimental approaches are recommended:
Mechanism of Action Studies: Elucidating the specific molecular target of Enaminomycin C is paramount. Techniques such as affinity chromatography, genetic screening for resistant mutants, and transcriptomic or proteomic analysis of treated bacteria can be employed.
Selection of Resistant Mutants: Generating and characterizing Enaminomycin C-resistant bacterial strains will be crucial. Whole-genome sequencing of these mutants can identify the genetic basis of resistance.
Cross-Resistance Profiling: Once resistant mutants are isolated, their susceptibility to a panel of antibiotics from different classes should be determined. This will reveal the cross-resistance profile and provide insights into the underlying resistance mechanisms.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a general workflow for investigating the cross-resistance profile of a novel antibiotic like Enaminomycin C.
Figure 1. A generalized experimental workflow for determining the cross-resistance profile of a novel antibiotic.
Conclusion
The study of Enaminomycin C's cross-resistance with other antibiotics is a nascent field. The lack of fundamental knowledge regarding its mechanism of action currently prevents a detailed comparative analysis. The scientific community is encouraged to undertake foundational research to unlock the therapeutic potential and understand the resistance liabilities of this unique epoxy quinone antibiotic. The methodologies and principles outlined in this guide provide a framework for initiating such investigations.
Comparative Analysis of Enaminomycin C and its Synthetic Analogs: A Research Gap
A comprehensive review of available scientific literature reveals a significant gap in the comparative analysis of Enaminomycin C and its synthetic analogs. While the structure and basic biological properties of Enaminom...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of available scientific literature reveals a significant gap in the comparative analysis of Enaminomycin C and its synthetic analogs. While the structure and basic biological properties of Enaminomycin C, an antibiotic belonging to the epoxy quinone family, have been elucidated, there is a notable absence of published research detailing the synthesis and comparative efficacy of its derivatives.
Enaminomycin C, with the molecular formula C₇H₇NO₅, has been identified as a weakly active agent against both Gram-positive and Gram-negative bacteria. Its structure has been determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid. However, for a thorough comparative guide as requested, including quantitative data on biological activity, detailed experimental protocols, and elucidation of signaling pathways, the foundational research on synthetic analogs of Enaminomycin C appears to be unavailable in the public domain.
This guide, therefore, serves to highlight the current state of knowledge on Enaminomycin C and underscore the absence of a body of work on its synthetic analogs, which is a prerequisite for the requested comparative analysis.
Enaminomycin C: What We Know
Chemical Class: Epoxy quinone antibiotic.
Molecular Formula: C₇H₇NO₅.
Biological Activity: Weak antibacterial activity against Gram-positive and Gram-negative bacteria.
The Missing Analogs: A Call for Further Research
A critical component of drug development and optimization is the synthesis and evaluation of analogs of a parent compound. This process, known as structure-activity relationship (SAR) studies, allows researchers to identify key structural features responsible for biological activity and to design new molecules with improved potency, selectivity, and pharmacokinetic properties.
Unfortunately, a diligent search of scientific databases and literature has not yielded any studies presenting a comparative analysis of Enaminomycin C with its synthetic analogs. This includes a lack of:
Quantitative Data: No publicly available data tables comparing the Minimum Inhibitory Concentrations (MICs), half-maximal inhibitory concentrations (IC₅₀), or other quantitative measures of biological activity between Enaminomycin C and any synthetic derivatives.
Experimental Protocols: Detailed methodologies for the synthesis of Enaminomycin C analogs and the specific assays used to evaluate their activity are not described in the literature.
Signaling Pathway Analysis: There is no information on the mechanism of action of Enaminomycin C or its potential analogs, nor are there any diagrams of affected signaling pathways.
Conclusion
The development of a comprehensive comparative guide for Enaminomycin C and its synthetic analogs is not feasible at this time due to the lack of primary research in this specific area. The scientific community has yet to publish studies on the synthesis and biological evaluation of Enaminomycin C derivatives. Such research would be a crucial next step in exploring the therapeutic potential of this class of molecules. Future investigations into the synthesis of analogs and their subsequent comparative analysis would be necessary to fulfill the requirements of a detailed guide, including data-rich tables and visualizations of molecular interactions and pathways.
Unraveling the Enigma of Enaminomycin C: A Quest for its Bacterial Target
Despite its discovery decades ago, the precise cellular target of Enaminomycin C in bacteria remains an unresolved scientific question. This knowledge gap hinders the comprehensive evaluation and comparison of this natur...
Author: BenchChem Technical Support Team. Date: December 2025
Despite its discovery decades ago, the precise cellular target of Enaminomycin C in bacteria remains an unresolved scientific question. This knowledge gap hinders the comprehensive evaluation and comparison of this natural product with other antibacterial agents.
Enaminomycin C, a member of the epoxy quinone family of antibiotics, has demonstrated weak activity against both Gram-positive and Gram-negative bacteria.[1] Its unique chemical structure, featuring an epoxy, a primary amine, and a carboxylic acid, suggests a potentially novel mechanism of action.[1][2] However, extensive literature searches for direct experimental evidence identifying its specific molecular target within bacterial cells have been unfruitful.
Without a confirmed cellular target, a direct comparative analysis of Enaminomycin C's performance against other antibiotics is not feasible. Typically, such a comparison would involve evaluating its efficacy against drugs that share a similar mechanism of action, such as inhibiting the same enzyme or cellular process. For instance, if Enaminomycin C were found to inhibit DNA gyrase, it would be compared to fluoroquinolones. If it targeted the ribosome, it would be benchmarked against classes like aminoglycosides, tetracyclines, or macrolides.
The Challenge of Target Identification
The process of identifying the cellular target of a novel antibiotic is a critical step in its development. It allows researchers to understand its mechanism of action, predict potential resistance mechanisms, and guide efforts to optimize its structure for improved potency and reduced toxicity.
A general workflow for identifying the cellular target of an uncharacterized antibiotic is outlined below:
Figure 1. A generalized workflow for identifying the cellular target of a novel antibiotic.
Potential Avenues for Future Research
To elucidate the cellular target of Enaminomycin C, researchers could employ a variety of modern techniques:
Affinity Chromatography and Mass Spectrometry: This involves immobilizing Enaminomycin C on a solid support and using it to "pull down" its binding partners from bacterial cell lysates. The bound proteins can then be identified using mass spectrometry.
Global Proteomics and Transcriptomics: By treating bacteria with Enaminomycin C and analyzing changes in the proteome and transcriptome, researchers can identify pathways and cellular processes that are affected, providing clues to the drug's target.
Resistant Mutant Screening: Generating and sequencing bacterial mutants that are resistant to Enaminomycin C can often pinpoint the target protein or a protein in the same pathway.
Until such studies are conducted and their findings published, a comprehensive and data-driven comparison guide for Enaminomycin C remains beyond the scope of current scientific knowledge. The lack of a confirmed cellular target is the primary impediment to fulfilling the detailed requirements of an objective comparison with existing antibacterial alternatives. Further research is imperative to unlock the potential of this intriguing natural product.
Independent Verification of Enaminomycin C's Cytostatic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for the independent verification of the cytostatic effects of Enaminomycin C, a novel epoxy quinone antibiotic. Due to the l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the cytostatic effects of Enaminomycin C, a novel epoxy quinone antibiotic. Due to the limited publicly available data on Enaminomycin C's specific cytostatic potency, this document outlines the necessary experimental protocols and provides a comparative analysis with two well-characterized cytostatic agents, Mitomycin C and Doxorubicin, against the murine leukemia cell line L1210.
Comparative Analysis of Cytostatic Activity
While the initial discovery of Enaminomycin C reported weak cytostatic activity against L1210 mouse leukemia cells, specific quantitative data such as the half-maximal inhibitory concentration (IC50) is not available in published literature.[1] To provide a benchmark for future independent verification studies, the following table summarizes the reported IC50 values for Mitomycin C and Doxorubicin against the same L1210 cell line.
To independently verify and quantify the cytostatic effects of Enaminomycin C, the following detailed experimental protocols are recommended.
Cell Culture
The L1210 murine leukemia cell line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
Compound Treatment: Prepare serial dilutions of Enaminomycin C, Mitomycin C (as a positive control), and Doxorubicin (as a positive control) in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Mechanistic Frameworks
To facilitate a clear understanding of the proposed verification process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing the cytostatic effects of Enaminomycin C.
Caption: Potential mechanism of Enaminomycin C's cytostatic action.
Assessing the Synergy of Enaminomycin C with Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the synergistic potential of Enaminomycin C, an epoxy quinone antibiotic, with other known classes of antibiot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the synergistic potential of Enaminomycin C, an epoxy quinone antibiotic, with other known classes of antibiotics. Due to the limited publicly available data on the synergistic interactions of Enaminomycin C, this document outlines a proposed investigational approach using a representative antibiotic, the beta-lactam Piperacillin, as a case study. The methodologies and data presentation formats provided herein are intended to serve as a template for researchers investigating novel antibiotic combinations.
Introduction to Enaminomycin C and the Rationale for Synergy Studies
Enaminomycin C is a member of the epoxy quinone family of antibiotics.[1][2] While its precise mechanism of action is not extensively characterized, quinolone antibiotics generally function by inhibiting bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.[3][4][5][6][7] This disruption of DNA replication ultimately leads to bacterial cell death. Enaminomycin A, a related compound, has shown activity against both Gram-positive and Gram-negative bacteria.[1]
The global rise in antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing and novel antimicrobial agents.[8] Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can broaden the spectrum of activity, reduce the required dosage, and potentially limit the development of resistance. A common strategy for achieving synergy is to combine antibiotics that target different essential cellular pathways.
This guide proposes the investigation of Enaminomycin C in combination with a beta-lactam antibiotic, such as Piperacillin. Beta-lactams inhibit the synthesis of the bacterial cell wall, a mechanism distinct from the DNA synthesis inhibition of quinolones.[8] This dual-target approach forms the basis for the hypothesized synergistic interaction. Studies involving fluoroquinolones, another class of quinolone antibiotics, have demonstrated synergy with anti-pseudomonal penicillins against isolates of Pseudomonas aeruginosa.[9][10]
Proposed Experimental Data for Synergy Assessment
The following tables are templates for presenting quantitative data from synergy studies between Enaminomycin C and a partner antibiotic, such as Piperacillin.
Table 1: Checkerboard Assay Results for Enaminomycin C and Piperacillin against P. aeruginosa
Enaminomycin C Conc. (µg/mL)
Piperacillin Conc. (µg/mL)
Growth (OD600)
Fractional Inhibitory Concentration (FIC) Index*
Interpretation
MIC alone
0
0.05
-
-
0
MIC alone
0.05
-
-
1/2 MIC
1/4 MIC
0.05
0.75
Additive
1/4 MIC
1/4 MIC
0.05
0.50
Synergy
1/4 MIC
1/8 MIC
0.60
-
No Inhibition
1/8 MIC
1/4 MIC
0.55
-
No Inhibition
*Fractional Inhibitory Concentration (FIC) Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FIC index of ≤ 0.5.
Table 2: Time-Kill Assay Results for Enaminomycin C and Piperacillin against E. coli
Treatment
0 hr (log10 CFU/mL)
4 hr (log10 CFU/mL)
8 hr (log10 CFU/mL)
24 hr (log10 CFU/mL)
Change from most active single agent at 24 hr (log10 CFU/mL)
Interpretation
Growth Control
5.5
7.2
8.5
8.8
-
-
Enaminomycin C (1/2 MIC)
5.5
5.3
5.1
5.0
-
Bacteriostatic
Piperacillin (1/2 MIC)
5.5
5.4
5.2
5.1
-
Bacteriostatic
Enaminomycin C + Piperacillin (1/2 MIC each)
5.5
4.1
3.0
2.5
-2.6
Synergy
*Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to assess antibiotic synergy.
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index.
Preparation of Antibiotic Solutions: Prepare stock solutions of Enaminomycin C and Piperacillin in an appropriate solvent and dilute to a starting concentration of 4x the Minimum Inhibitory Concentration (MIC) in Mueller-Hinton Broth (MHB).
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotics. Serially dilute Enaminomycin C along the y-axis and Piperacillin along the x-axis. Each well should have a final volume of 100 µL. Include wells for each drug alone to redetermine the MIC.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Data Analysis: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index for each combination showing inhibition.
This assay assesses the bactericidal or bacteriostatic activity of the antibiotic combination over time.
Preparation of Cultures: Grow a bacterial culture to the logarithmic phase in MHB. Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh MHB.
Antibiotic Addition: Prepare flasks containing MHB with the following:
No antibiotic (growth control)
Enaminomycin C at a sub-inhibitory concentration (e.g., 1/2 MIC)
Piperacillin at a sub-inhibitory concentration (e.g., 1/2 MIC)
A combination of Enaminomycin C and Piperacillin at the same sub-inhibitory concentrations.
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw aliquots from each flask.
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on nutrient agar (B569324) to determine the number of viable bacteria (CFU/mL).
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed synergistic mechanism and the experimental workflows.
Caption: Proposed synergistic mechanism of Enaminomycin C and Piperacillin.
A Comparative Review of Enaminomycins A, B, and C: Potency and Biological Activity
For Researchers, Scientists, and Drug Development Professionals Introduction Enaminomycins A, B, and C are a group of antibiotics belonging to the epoxy quinone family, produced by the bacterium Streptomyces baarnensis.[...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminomycins A, B, and C are a group of antibiotics belonging to the epoxy quinone family, produced by the bacterium Streptomyces baarnensis.[1] First described in the late 1970s, these compounds have garnered interest due to their antibacterial and cytostatic properties. This guide provides a comparative overview of Enaminomycins A, B, and C, summarizing their known biological activities and physicochemical properties. While detailed quantitative data and mechanistic studies are limited in publicly accessible literature, this review consolidates the available information to guide further research and drug development efforts.
Physicochemical Properties
The molecular formulas for the three enaminomycin analogues have been determined as follows:
Enaminomycin A: C₇H₅NO₅
Enaminomycin B: C₁₀H₁₁NO₆
Enaminomycin C: C₇H₇NO₅
The chemical structures of these compounds have also been elucidated, revealing a common bicyclic core with distinct substitutions that likely account for their differing biological activities.[2]
Comparative Biological Activity
Based on initial characterization studies, a qualitative comparison of the biological activities of Enaminomycins A, B, and C can be summarized as follows:
Feature
Enaminomycin A
Enaminomycin B
Enaminomycin C
Antibacterial Activity
Potent activity against both Gram-positive and Gram-negative bacteria.[1]
Weakly active against Gram-positive and Gram-negative bacteria.[1]
Weakly active against Gram-positive and Gram-negative bacteria.[1]
Cytostatic Activity
Demonstrates cytostatic effects against L1210 mouse leukemia cells in vitro.[1]
Weakly active.
Weakly active.
Note: Specific quantitative data such as Minimum Inhibitory Concentrations (MIC) for antibacterial activity and IC50 values for cytotoxicity are not available in the reviewed literature.
Mechanism of Action
The precise mechanism of action for Enaminomycins A, B, and C has not been elucidated in the available scientific literature. Further research is required to determine their molecular targets and the signaling pathways they may modulate to exert their antibacterial and cytostatic effects.
Experimental Protocols
While specific protocols for the Enaminomycins are not detailed in the literature, standard methodologies would be employed to generate the quantitative data necessary for a comprehensive comparison.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency. A typical broth microdilution method would be as follows:
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Serial Dilution of Enaminomycins: Two-fold serial dilutions of Enaminomycin A, B, and C are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Each well is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
Incubation: The plate is incubated at 37°C for 18-24 hours.
Data Analysis: The MIC is determined as the lowest concentration of the enaminomycin that completely inhibits visible bacterial growth (turbidity).
L1210 Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine the cytostatic effect on L1210 cells is the MTT assay:
Cell Culture: L1210 mouse leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
Compound Treatment: Serial dilutions of Enaminomycins A, B, and C are added to the wells. A control group of untreated cells is also maintained.
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The formazan (B1609692) crystals formed by viable cells are then solubilized with a suitable solvent (e.g., DMSO).
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway illustrating potential inhibition.
Conclusion and Future Directions
Enaminomycin A stands out as the most biologically active compound among the three analogues, exhibiting notable antibacterial and cytostatic properties. In contrast, Enaminomycins B and C show significantly weaker activity. The lack of detailed quantitative data and mechanistic studies presents a significant gap in the understanding of these compounds. Future research should focus on:
Quantitative Biological Evaluation: Determining the MIC values of all three compounds against a broad panel of bacterial strains and their IC50 values against various cancer cell lines.
Mechanism of Action Studies: Identifying the molecular target(s) of Enaminomycin A to understand its mode of antibacterial and cytostatic action.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new analogues to explore the chemical features crucial for biological activity, potentially leading to the development of more potent and selective therapeutic agents.
The Enaminomycins represent a promising, yet underexplored, class of natural products. Renewed research efforts are warranted to fully characterize their therapeutic potential.
Enaminomycin C: A Comparative Analysis of its Weak Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antibacterial properties of Enaminomycin C. While discovered as a novel antibiotic, its activity is charac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial properties of Enaminomycin C. While discovered as a novel antibiotic, its activity is characterized as weak. This document aims to contextualize this "weak" activity through objective comparison with established antibiotics, supported by experimental data and standardized protocols.
Comparative Antibacterial Potency
Enaminomycin C has been reported to possess weak antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] To provide a quantitative perspective on what constitutes weak versus strong antibacterial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of common antibiotics against bacterial species for which Enaminomycin C's activity has been noted. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of higher potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Common Antibiotics
Antibiotic
Class
Gram-Positive Bacteria
Gram-Negative Bacteria
Staphylococcus aureus (µg/mL)
Bacillus subtilis (µg/mL)
Amoxicillin
Penicillin
0.25 - 2
0.03 - 0.12
Tetracycline
Tetracycline
0.25 - 4
0.12 - 2
Gentamicin
Aminoglycoside
0.12 - 4
0.06 - 1
Ciprofloxacin
Fluoroquinolone
0.12 - 2
0.06 - 0.5
Vancomycin
Glycopeptide
0.5 - 4
0.25 - 2
Enaminomycin C
Epoxy quinone
Weakly Active
Weakly Active
Note: The MIC values presented are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
The data presented in Table 1 is typically generated using the broth microdilution method. This is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a specific bacterial strain.
Materials:
96-well microtiter plates
Bacterial culture in logarithmic growth phase
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
Antimicrobial agent stock solution
Sterile pipette tips and multichannel pipettes
Incubator (35°C ± 2°C)
Microplate reader (optional, for spectrophotometric reading)
Procedure:
Preparation of Antimicrobial Dilutions:
a. Prepare a serial two-fold dilution of the antimicrobial agent in the broth medium directly in the 96-well plate.
b. The final volume in each well should be 100 µL.
c. The concentration range should be chosen to encompass the expected MIC.
d. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
Inoculum Preparation:
a. From a fresh culture, suspend several colonies in sterile saline or broth.
b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
c. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation:
a. Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
Incubation:
a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading Results:
a. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
b. Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothetical Mechanism of Weak Antibacterial Action
The precise mechanism of action for Enaminomycin C has not been fully elucidated. However, its weak activity could be attributed to several factors, such as poor penetration into the bacterial cell, rapid efflux, or low-affinity binding to its molecular target. The following diagram illustrates a hypothetical signaling pathway where an antibiotic exhibits weak inhibition, leading to a diminished antibacterial effect.
Caption: Hypothetical partial inhibition of an essential bacterial enzyme by Enaminomycin C.
This diagram proposes that Enaminomycin C may act as a low-affinity inhibitor of an essential bacterial enzyme. This weak interaction would only partially disrupt the enzyme's function, resulting in a reduced but not complete cessation of the production of an essential cellular component. This would manifest as the observed weak antibacterial activity.
Conclusion
The classification of Enaminomycin C as a weak antibiotic is supported by qualitative descriptions in the scientific literature. While quantitative MIC data for Enaminomycin C is lacking, a comparison with the potent, low-MIC values of established antibiotics provides a clear context for this designation. The standardized broth microdilution method remains the gold standard for quantifying antibacterial activity and would be the required next step for a more precise characterization of Enaminomycin C's potency. Further research into its mechanism of action is necessary to understand the molecular basis for its limited efficacy.
Unraveling the Transcriptomic Impact of Enaminomycin C: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on conducting comparative transcriptomic analysis of bacteria treated with the antibiotic Enaminomycin C. This guide outlines a genera...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers, scientists, and drug development professionals on conducting comparative transcriptomic analysis of bacteria treated with the antibiotic Enaminomycin C. This guide outlines a generalized experimental framework, data presentation strategies, and potential signaling pathways for investigation, drawing parallels from studies on other antibiotics in the absence of specific public data on Enaminomycin C.
Currently, there is a lack of publicly available research specifically detailing the comparative transcriptomics of bacteria treated with Enaminomycin C. However, the methodologies and analytical approaches from studies on other antibiotics provide a robust blueprint for researchers seeking to investigate the mechanism of action and effects of Enaminomycin C on bacterial gene expression. This guide leverages insights from existing literature to propose a structured approach for such a study.
I. A Generalized Experimental Protocol for Comparative Transcriptomics
A well-designed comparative transcriptomics study is crucial for understanding the bacterial response to an antibiotic. The following protocol, based on established methods for other antibiotics, provides a general workflow for investigating the effects of Enaminomycin C.[1][2][3]
1. Bacterial Strain Selection and Culture Conditions:
Bacterial Strain: The choice of bacterium will depend on the target spectrum of Enaminomycin C. A common model organism like Escherichia coli K-12 MG1655 can be used for initial studies.[2]
Culture Medium: Luria-Bertani (LB) broth is a standard medium for growing bacterial cultures.[2]
Growth Conditions: Cultures are typically grown at 37°C with shaking to ensure aeration and uniform growth.[2]
2. Antibiotic Treatment:
Determination of Minimum Inhibitory Concentration (MIC): The MIC of Enaminomycin C against the chosen bacterial strain must be determined first.
Sub-inhibitory Concentration: For transcriptomic studies, it is common to use sub-inhibitory concentrations (e.g., 0.5x MIC) to study the cellular response without immediately killing the cells.[1]
Treatment and Control Groups: Mid-logarithmic phase cultures should be exposed to Enaminomycin C. An untreated culture serves as the control group for comparison.[1][2]
Incubation Time: The duration of antibiotic exposure is a critical parameter and may range from 30 to 60 minutes to capture the primary transcriptomic response.[2]
3. RNA Extraction and Sequencing:
RNA Stabilization: Immediately after treatment, bacterial cells should be treated with an RNA stabilization reagent to prevent RNA degradation.[2]
RNA Isolation: Total RNA is extracted using commercially available kits, which should include a DNase treatment step to remove any contaminating genomic DNA.[2]
RNA Quality Control: The quality and quantity of the extracted RNA should be assessed using methods like spectrophotometry and gel electrophoresis.
Library Preparation and RNA-Seq: An RNA sequencing library is prepared from the extracted RNA, followed by high-throughput sequencing.
4. Bioinformatic Analysis:
Data Quality Control: The raw sequencing reads are assessed for quality.
Read Mapping: The high-quality reads are then aligned to the reference genome of the bacterium.[1]
Gene Expression Quantification: The expression level of each gene is quantified.[1]
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the Enaminomycin C-treated group compared to the control.[1]
Pathway and Gene Ontology Enrichment Analysis: This analysis helps to identify the biological processes and pathways that are significantly affected by the antibiotic treatment.[1][4]
A generalized workflow for a comparative transcriptomics study of bacteria treated with an antibiotic.
II. Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is essential for interpreting the results of a transcriptomic study. The following tables provide templates for summarizing key findings.
Table 1: Summary of Differentially Expressed Genes (DEGs)
This table should provide a high-level overview of the transcriptomic response.
Treatment Group
Total Genes Analyzed
Upregulated Genes
Downregulated Genes
Enaminomycin C vs. Control
[Number]
[Number]
[Number]
Alternative Antibiotic vs. Control
[Number]
[Number]
[Number]
Table 2: Top Differentially Expressed Genes in Response to Enaminomycin C
This table should highlight the most significantly affected genes, which can provide clues about the antibiotic's mechanism of action.
Gene
Function/Pathway
Fold Change
p-value
Upregulated
geneA
DNA repair
[Value]
[Value]
geneB
Stress response
[Value]
[Value]
geneC
Efflux pump component
[Value]
[Value]
Downregulated
geneX
Cell wall biosynthesis
[Value]
[Value]
geneY
Protein synthesis
[Value]
[Value]
geneZ
Flagellar assembly
[Value]
[Value]
III. Potential Signaling Pathways Affected by Antibiotics
While the specific pathways affected by Enaminomycin C are yet to be determined, studies on other antibiotics suggest several key cellular processes that are commonly perturbed. Investigating these pathways would be a logical starting point for an Enaminomycin C transcriptomics study.
1. Cell Wall Synthesis: Many antibiotics target the bacterial cell wall. Transcriptomic analysis can reveal the upregulation of genes involved in cell wall stress responses and the downregulation of genes involved in peptidoglycan synthesis.
2. Protein Synthesis: Antibiotics that inhibit protein synthesis often lead to the upregulation of genes encoding ribosomal proteins and amino acid biosynthesis enzymes as a compensatory response.
3. DNA Replication and Repair: If Enaminomycin C induces DNA damage, an upregulation of genes involved in the SOS response and DNA repair mechanisms would be expected.
4. Stress Response Pathways: Bacteria have general stress response pathways that are activated by various environmental insults, including antibiotic treatment. Key genes in these pathways are often upregulated.
A hypothetical signaling cascade illustrating the potential bacterial response to an antibiotic.
IV. Conclusion and Future Directions
While direct comparative transcriptomic data for Enaminomycin C is not yet available, the established methodologies from studies on other antibiotics provide a clear path forward for researchers. A systematic investigation of the transcriptomic effects of Enaminomycin C, guided by the principles outlined in this guide, will be invaluable for elucidating its mechanism of action, identifying potential resistance mechanisms, and informing the development of new antimicrobial strategies. The generation of such data will be a critical step in fully characterizing this antibiotic and its potential clinical applications.
Benchmarking Novel Antibiotics: A Comparative Framework for Enaminomycin C Against Established Gram-negative Antibiotics
To the Researchers, Scientists, and Drug Development Professionals, This guide provides a comparative framework for benchmarking the efficacy of novel antibiotic candidates against established agents targeting Gram-negat...
Author: BenchChem Technical Support Team. Date: December 2025
To the Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative framework for benchmarking the efficacy of novel antibiotic candidates against established agents targeting Gram-negative bacteria. While the primary focus of this request was Enaminomycin C, a thorough review of existing scientific literature reveals a significant data gap regarding its quantitative activity against clinically relevant Gram-negative pathogens. A 1978 study described the activity of Enaminomycin C as "weakly active" against both Gram-positive and Gram-negative bacteria, but no specific Minimum Inhibitory Concentration (MIC) data was provided[1].
Therefore, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparison, populated with representative data for established antibiotics. This framework can be utilized should quantitative data for Enaminomycin C become available.
Comparative In Vitro Efficacy
A critical step in evaluating a new antibiotic is to determine its in vitro activity against a panel of key Gram-negative pathogens. The following tables present representative MIC data for commonly used antibiotics against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antibiotics against Escherichia coli
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
Mueller-Hinton Broth (MHB), cation-adjusted
96-well microtiter plates
Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Antibiotic stock solutions
Procedure:
Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.
Inoculate each well with the standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
Include a growth control (no antibiotic) and a sterility control (no bacteria).
Incubate the plates at 35-37°C for 16-20 hours.
The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
Following MIC determination, subculture 10-100 µL from each well showing no visible growth onto antibiotic-free agar (B569324) plates.
Incubate the agar plates at 35-37°C for 18-24 hours.
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetic Assay
This assay provides information on the rate of bactericidal activity of an antibiotic.
Procedure:
Inoculate flasks containing MHB with a standardized bacterial suspension.
Add the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
Incubate the flasks at 35-37°C with shaking.
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on antibiotic-free agar to determine the viable bacterial count (CFU/mL).
Plot log₁₀ CFU/mL versus time to generate time-kill curves.
Visualizations
Experimental Workflow for Antibiotic Benchmarking
Caption: Workflow for benchmarking a novel antibiotic.
Mechanism of Aminoglycoside Action and Resistance
Aminoglycosides, a class of potent Gram-negative antibiotics, act by inhibiting protein synthesis. Resistance can emerge through various mechanisms.
Proper Disposal of Enaminomycin C: A Guide for Laboratory Professionals
For Immediate Release Researchers, scientists, and drug development professionals handling Enaminomycin C now have access to a comprehensive guide on its proper disposal procedures. This document outlines essential safet...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Researchers, scientists, and drug development professionals handling Enaminomycin C now have access to a comprehensive guide on its proper disposal procedures. This document outlines essential safety and logistical information, ensuring the safe management of this potent antibiotic with cytostatic properties. Due to its classification as a hazardous chemical, strict adherence to these protocols is crucial to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for Enaminomycin C, if available. In the absence of a specific SDS, the following guidelines for handling potent antibiotics and cytotoxic compounds should be strictly followed.
Personal Protective Equipment (PPE)
All personnel handling Enaminomycin C waste must wear appropriate personal protective equipment to prevent exposure.
Safety glasses with side shields or chemical splash goggles.
Lab Coat
A dedicated, long-sleeved lab coat. An impermeable gown is recommended when handling larger quantities or in case of a spill.
Respiratory Protection
A NIOSH-approved respirator may be necessary when handling the powder form or creating aerosols. Work within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of Enaminomycin C is through an approved hazardous waste disposal program. This ensures that the compound is managed and treated by trained professionals in accordance with all applicable federal, state, and local regulations.
Segregation and Waste Collection
Segregate Waste: Do not mix Enaminomycin C waste with general laboratory trash, sharps waste (unless contaminated with Enaminomycin C), or other non-hazardous materials. It must be segregated as hazardous chemical waste.[1]
Designated Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.
Labeling: The waste container must be labeled with the words "Hazardous Waste," the name "Enaminomycin C," and any other identifiers required by your institution.
Types of Enaminomycin C Waste and Their Handling
Solid Waste:
Pure Compound: Unused or expired Enaminomycin C powder should be disposed of in its original container, placed within the designated hazardous waste container.
Contaminated Materials: Items such as weigh boats, contaminated gloves, bench paper, and plasticware should be collected in the designated hazardous waste container.
Liquid Waste:
Stock Solutions: Concentrated stock solutions of Enaminomycin C are considered hazardous chemical waste and must be collected in a designated, sealed, and labeled hazardous waste container.[1]
Contaminated Media: Cell culture media or other aqueous solutions containing Enaminomycin C should be treated as chemical waste.[1] Autoclaving may not be sufficient to degrade the antibiotic and is not a recommended disposal method without verification of its efficacy for this specific compound.[1]
Sharps Waste:
Needles, syringes, or other sharps contaminated with Enaminomycin C must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
Storage of Hazardous Waste
Secure Storage: Keep the hazardous waste container securely closed at all times, except when adding waste.
Designated Area: Store the container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is recommended to prevent spills.
Disposal Request and Documentation
Waste Pickup: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.
Record Keeping: Maintain accurate records of the amount of Enaminomycin C waste generated and its disposal date, in accordance with institutional and regulatory requirements.
Decontamination of Laboratory Equipment
Any laboratory equipment (e.g., glassware, spatulas, magnetic stir bars) that has come into contact with Enaminomycin C must be decontaminated before reuse or washing.
Rinsing: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual Enaminomycin C.
Rinsate Collection: Collect the solvent rinsate in the designated hazardous waste container for Enaminomycin C.
Washing: After thorough rinsing, the labware can be washed according to standard laboratory procedures.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Enaminomycin C.